Lamivudine
Description
Properties
CAS No. |
131086-21-0 |
|---|---|
Molecular Formula |
C8H11N3O3S |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization
Stereoselective Synthesis of (–)-β-L-2',3'-dideoxy-3'-thiacytidine
The biological activity of Lamivudine (B182088) is highly dependent on its specific stereoisomeric form, the β-L-(–) enantiomer. nih.gov Therefore, stereoselective synthesis is paramount. Various strategies have been developed to achieve high enantiopurity.
Enzymatic Approaches to Enantiopure this compound
Biocatalysis offers a green and highly selective alternative for synthesizing enantiopure this compound. rsc.org One notable method involves an enzymatic dynamic kinetic resolution (DKR). rsc.orgrsc.org This approach has been used to asymmetrically synthesize this compound in just three steps. rsc.orgrsc.org
A key strategy utilizes a surfactant-treated subtilisin Carlsberg-catalyzed DKR protocol. rsc.org This enzymatic process facilitates the reversible formation of intermediate stereoisomers, leading to the desired enantioenriched 1,3-oxathiolane (B1218472) core. rsc.org This key intermediate is then suitable for the subsequent Vorbrüggen coupling reaction to complete the synthesis. rsc.org Interestingly, by employing a different enzyme, Candida antarctica lipase (B570770) B (CALB), the enantiomer of this compound can be accessed using the same protocol, demonstrating the versatility of enzymatic approaches in controlling stereochemistry. rsc.orgrsc.org
The use of enzymes like subtilisin Carlsberg provides a green catalyst, and the stereochemical outcome can be controlled by selecting the appropriate enzyme, allowing for the selective synthesis of either this compound or its enantiomer. rsc.org
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are instrumental in guiding the stereochemical outcome of a reaction. In this compound synthesis, a common strategy involves fixing the configuration at the 2-position of the oxathiolane ring before the glycosylation step. google.com By introducing a chiral auxiliary, the subsequent glycosylation reaction yields a pair of diastereomers that are more easily separated, often by simple recrystallization. google.com
One widely used chiral auxiliary is L-menthol. researchgate.netgoogle.com For instance, L-menthyl glyoxylate (B1226380) can be reacted with 1,4-dithiane-2,5-diol (B140307) to form a mixture of four diastereoisomers of a 5-hydroxyoxathiolane intermediate. researchgate.net Through a crystallization-induced dynamic kinetic resolution, the desired diastereomer can be obtained in high yield. researchgate.net This intermediate is then chlorinated and coupled with a protected cytosine base. researchgate.net The final step involves the reduction of the menthyl ester to yield pure this compound. researchgate.net Other chiral auxiliaries that have been employed include (S)-naproxenoyl and (R)-methyl mandeloyl chloride. google.com
Another innovative approach utilizes a lactic acid derivative as a chiral auxiliary. This derivative serves a dual purpose: activating the anomeric center of the carbohydrate for N-glycosylation and simultaneously transferring stereochemical information to the substrate. nih.govacs.orgacs.org This method combines the sugar activation and stereoinduction steps, potentially reducing costs by decreasing the number of synthetic steps and using less expensive raw materials. acs.org
Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs), offering advantages such as improved safety, better process control, and scalability. rsc.org The first continuous flow synthesis of this compound has been reported, demonstrating its feasibility for producing this essential medicine. rsc.orgnih.gov
Furthermore, a continuous flow process for a key intermediate has been developed starting from thioglycolate. thieme-connect.comthieme-connect.com This process involves exothermic reactions that are better managed in a flow system, leading to higher yields and better product distribution. thieme-connect.comthieme-connect.com The use of perfluoroalkoxy (PFA) tubing for the reactors ensures high chemical resistance. thieme-connect.comthieme-connect.com Such continuous flow processes can be designed to be semi-continuous, with the isolation of some intermediates, or fully continuous, where the final product is obtained without isolating any intermediates, leading to significant reductions in time and cost. google.com
Novel Synthetic Routes and Process Improvements
Continuous efforts are being made to develop new, more efficient, and sustainable synthetic routes for this compound.
Cost-Effective and Scalable Synthesis Strategies
A primary challenge in this compound synthesis is the cost-effective control of the oxathiolane stereochemistry. nih.gov A novel and economical synthesis was developed that establishes the stereochemistry of the heterocyclic oxathiolane ring using an inexpensive and readily available lactic acid derivative. nih.govnih.govresearchgate.net This strategy combines the sugar activation and stereodetermining steps, making use of low-cost raw materials and completing the synthesis in a high-yielding four-step sequence. nih.govacs.org
Another highly efficient and large-scale synthesis involves the resolution of racemic this compound through cocrystal formation with (S)-(−)-1,1′-Bi(2-naphthol) [(S)-BINOL]. acs.orgresearchgate.net This method allows for the separation of all four isomers and provides this compound with very high purity and an enantiomeric excess of over 99.9%. acs.org A key advantage of this process is the ability to recover and recycle the resolving agent, (S)-BINOL. acs.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is increasingly important in pharmaceutical manufacturing to minimize environmental impact. Enzymatic synthesis, as discussed earlier, is inherently a green approach due to the use of biodegradable catalysts (enzymes) under mild reaction conditions. rsc.org
The development of lipid-based nanostructures containing this compound without the use of organic solvents is another example of a green chemistry approach. mdpi.com This method aligns with the principles of minimizing or eliminating the use and generation of hazardous substances. mdpi.com Additionally, continuous flow synthesis contributes to greener processes by reducing solvent use and improving energy efficiency. google.com The use of safer, in-situ generated reagents within a flow system also enhances the safety and environmental profile of the synthesis. thieme-connect.com
Interactive Data Table: Comparison of Synthetic Methodologies for this compound
| Methodology | Key Features | Advantages |
| Enzymatic Approaches | Uses enzymes like subtilisin Carlsberg or Candida antarctica lipase B for dynamic kinetic resolution. rsc.orgrsc.org | High stereoselectivity, environmentally benign (green) catalyst, potential for modification through directed evolution. rsc.org |
| Chiral Auxiliary-Mediated Synthesis | Employs chiral auxiliaries such as L-menthol or lactic acid derivatives to control stereochemistry. google.comresearchgate.netnih.govacs.org | Effective control of stereochemistry, potential for cost reduction by combining synthetic steps. acs.org |
| Continuous Flow Synthesis | Utilizes continuous flow reactors for multi-step synthesis. rsc.orgnih.govgoogle.com | Improved safety, better process control, enhanced scalability, reduced manufacturing footprint, and potentially higher yields. rsc.orgnih.gov |
| Cost-Effective Strategies | Focuses on using inexpensive starting materials and efficient resolution techniques like cocrystal formation. nih.govacs.org | Reduced production costs, high purity of the final product. nih.govacs.org |
| Green Chemistry Approaches | Employs biocatalysis, avoids organic solvents, and utilizes continuous flow technology. rsc.orggoogle.commdpi.com | Minimized environmental impact, safer processes. rsc.orgmdpi.com |
Chemical Modification and Prodrug Design (Non-Clinical Focus)
The chemical structure of this compound, with its hydroxyl and amino functionalities, offers opportunities for modification to create analogues and derivatives with potentially altered physicochemical or biological properties. Prodrug design, in particular, has been a key area of investigation, aiming to enhance the therapeutic profile of the parent drug through chemical linkage to other molecules, including macromolecules. This section focuses on the synthetic methodologies employed for these modifications, steering clear of clinical applications.
Synthesis of this compound Analogues and Derivatives
The synthesis of this compound analogues and derivatives often involves the modification of the primary hydroxyl group at the 5' position of the oxathiolane ring. These modifications can influence properties such as lipophilicity and permeability.
One common approach is the esterification and acylation of the 5'-hydroxyl group. For instance, a series of amide ester derivatives of this compound have been prepared through acylation esterification with various acid chlorides. This method introduces both an ester and an amide functionality in a single derivatization step at the 5'-hydroxyl group. The structures of these derivatives are typically confirmed using mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.
The table below summarizes the synthesis of selected this compound amide ester derivatives.
| Derivative Name | Acyl Chloride Used | Key Physicochemical Property Change |
| N-acetyl-lamivudine-5'-acetate | Acetyl chloride | Increased lipophilicity |
| N-propionyl-lamivudine-5'-propionate | Propionyl chloride | Increased lipophilicity |
| N-butyryl-lamivudine-5'-butyrate | Butyryl chloride | Increased lipophilicity |
| N-valeryl-lamivudine-5'-valerate | Valeryl chloride | Increased lipophilicity |
| N-hexanoyl-lamivudine-5'-hexanoate | Hexanoyl chloride | Increased lipophilicity |
| N-heptanoyl-lamivudine-5'-heptanoate | Heptanoyl chloride | Increased lipophilicity |
These modifications generally lead to a decrease in aqueous solubility and an increase in the octanol-water partition coefficient (log D), indicating a more lipophilic character compared to the parent this compound molecule.
Another strategy for creating this compound derivatives involves stereoselective synthesis to obtain specific isomers. This can be achieved by using chiral auxiliaries to control the stereochemistry during the glycosylation reaction, which is a key step in the synthesis of the nucleoside analogue. By fixing the configuration at one center, the formation of diastereomers can be controlled, allowing for their separation and the isolation of a single, desired isomer.
Covalent Attachment Strategies for Macromolecular Prodrugs
The covalent attachment of this compound to macromolecules is a strategy to create prodrugs with altered pharmacokinetic profiles. This approach can potentially offer benefits such as sustained release and targeted delivery. The hydroxyl group of this compound is the primary site for covalent linkage to polymeric backbones.
Ring-Opening Polymerization (ROP)
A significant strategy for creating this compound-polymer conjugates is through ring-opening polymerization (ROP). In this method, the hydroxyl group of this compound acts as an initiator for the polymerization of cyclic esters, such as ε-caprolactone or d,l-lactide. This results in the formation of a polyester (B1180765) chain covalently attached to this compound via an ester bond.
For example, this compound has been successfully conjugated with poly(ε-caprolactone) (PCL) and poly(d,l-lactide-co-ε-caprolactone) (PLCL). mdpi.com The reaction is typically catalyzed by a tin compound, such as tin(II) 2-ethylhexanoate. mdpi.com This "grafting from" approach allows for the synthesis of well-defined drug-polymer conjugates. The resulting macromolecular prodrug, for instance, LV-PCL, can be formulated into microparticles. nih.gov
Dendrimer Conjugation
This compound has also been covalently attached to dendrimers, which are highly branched, monodisperse macromolecules. For instance, this compound has been conjugated to the surface of a generation 2 (G2) citric acid-based dendrimer. The conjugation can be facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), which activate the carboxyl groups on the dendrimer surface for reaction with the hydroxyl group of this compound. This creates an ester linkage between the drug and the dendrimer.
The table below outlines different covalent attachment strategies for this compound macromolecular prodrugs.
| Macromolecule | Linkage Chemistry | Key Feature of the Prodrug |
| Poly(ε-caprolactone) (PCL) | Ring-Opening Polymerization (ROP) initiated by this compound's hydroxyl group, forming an ester linkage. | Biodegradable polyester conjugate. mdpi.commdpi.com |
| Poly(d,l-lactide-co-ε-caprolactone) (PLCL) | Ring-Opening Polymerization (ROP) initiated by this compound's hydroxyl group, forming an ester linkage. | Biodegradable copolymer conjugate. mdpi.com |
| G2 Citric Acid Dendrimer | Carbodiimide-mediated esterification between dendrimer's carboxyl groups and this compound's hydroxyl group. | Highly branched, well-defined nanostructure. |
| Copolymers (with Zidovudine) | Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to create copolymers with this compound and zidovudine (B1683550) as pendent groups. | Dual-drug macromolecular carrier. |
These covalent attachment strategies result in macromolecular prodrugs where this compound is stably linked to the carrier, with the potential for release through the hydrolysis of the ester bond under physiological conditions.
Molecular Mechanisms of Antiviral Action and Selectivity
Intracellular Phosphorylation Pathway and Active Metabolite Formation.
Lamivudine (B182088) itself is an inactive prodrug. asm.org To become antivirally active, it must undergo a series of intracellular phosphorylation steps catalyzed by host cellular kinases. asm.orgnih.gov This process converts this compound into its active 5'-triphosphate metabolite, this compound triphosphate (3TC-TP or L-TP). nih.govdrugbank.compatsnap.compharmgkb.orgpediatriconcall.com
The phosphorylation pathway involves sequential additions of phosphate (B84403) groups. This compound is first phosphorylated to this compound-monophosphate (3TC-MP) by deoxycytidine kinase (DCK). pharmgkb.orgfrontiersin.orgresearchgate.net Subsequently, 3TC-MP is converted to this compound-diphosphate (3TC-DP) by UMP-CMP kinase (UCK). frontiersin.orgresearchgate.net Finally, 3TC-DP is phosphorylated to the active 3TC-TP by nucleoside diphosphate (B83284) kinase A (NDK) or phosphoglycerate kinase (PGK). pharmgkb.orgfrontiersin.orgresearchgate.net These phosphorylation steps require ATP, which is dephosphorylated to ADP. frontiersin.org The high intracellular ATP/ADP ratio favors the formation of 3TC-TP. frontiersin.org
The intracellular half-life of this compound 5'-triphosphate is reported to be between 10.5 and 19 hours. viivhealthcare.commedsafe.govt.nz Dephosphorylation can also occur, converting 3TC-TP back to 3TC-DP and then to 3TC-MP and this compound. pharmgkb.orgfrontiersin.orgresearchgate.net
Interaction with Viral Reverse Transcriptase Enzymes (HIV-1, HIV-2, HBV).
The active metabolite, this compound triphosphate (3TC-TP), exerts its antiviral effect by targeting the reverse transcriptase enzymes of HIV-1, HIV-2, and the polymerase enzyme of HBV. drugbank.compatsnap.compharmgkb.orgwikipedia.org These enzymes are crucial for the replication cycles of these viruses, as they are responsible for converting viral RNA into DNA (in the case of HIV) or replicating the viral DNA genome (in the case of HBV). patsnap.com
Competitive Inhibition of Deoxycytidine Triphosphate (dCTP) Incorporation.
This compound triphosphate is structurally similar to the natural host nucleoside deoxycytidine triphosphate (dCTP), which is a building block for DNA synthesis. patsnap.com 3TC-TP acts as a competitive inhibitor, competing with dCTP for binding to the active site of the viral reverse transcriptase and HBV polymerase enzymes. asm.orgnih.govdrugbank.compatsnap.compharmgkb.orgnih.govasm.org This competition reduces the incorporation of the natural substrate into the growing viral DNA chain. drugbank.compatsnap.com
Mechanism of DNA Chain Termination by this compound Triphosphate.
The primary mechanism by which 3TC-TP inhibits viral replication is through DNA chain termination. nih.govdrugbank.compatsnap.compharmgkb.orgpediatriconcall.comviivhealthcare.commims.com Once 3TC-TP is incorporated into the nascent viral DNA strand by the viral polymerase, it prevents further elongation of the DNA chain. drugbank.compatsnap.comwikipedia.orgmdpi.com This is because this compound lacks a 3'-hydroxyl group on its sugar ring, which is essential for the formation of the 5' to 3' phosphodiester bond required to add the next nucleotide to the growing DNA chain. asm.orgdrugbank.compatsnap.comwikipedia.orgnih.gov The absence of this group effectively terminates DNA synthesis. drugbank.compatsnap.comwikipedia.orgnih.gov
Kinetic Analysis of Enzyme-Substrate Interactions.
Comparative Affinity for Viral vs. Host DNA Polymerases.
A key aspect of this compound's selectivity is its preferential activity against viral reverse transcriptases and HBV polymerase compared to host cellular DNA polymerases. This compound triphosphate is reported to have very low affinity for human alpha (α) and omega (ω) DNA polymerases and moderate affinity for beta (β) DNA polymerase. nih.govfda.gov It has higher affinity for mitochondrial DNA (mtDNA) polymerase compared to some other NRTIs, though it is still considered a weak inhibitor of mammalian DNA polymerase (α and β types) and mitochondrial DNA (mtDNA) polymerase. nih.govfda.gov This differential affinity contributes to the drug's antiviral efficacy while minimizing toxicity to host cells. patsnap.com The L-(-)-nucleoside enantiomeric form of this compound is primarily not recognized by human polymerases as a substrate, contributing to its selective action. nih.gov
Exploration of Additional Molecular Mechanisms (e.g., STING pathway, TERT inhibition) in other disease models.
While the primary mechanism of this compound is the inhibition of viral reverse transcriptase and HBV polymerase, research has explored potential additional molecular mechanisms in other disease models, such as cancer and COVID-19. One search result mentions assessing the re-usage of this compound against COVID-19 in silico by docking this compound into the cryo-EM structures of the SARS-CoV-2-RdRp catalytic chain. frontiersin.org Another result broadly mentions nucleoside/nucleotide analogues like this compound as a family of DNA and RNA polymerases inhibitors with competitive inhibition of DNA or RNA polymerases varying in design and usage, and that their targets may extend from DNA or RT-DNA polymerases of retroviruses to the RNA-dependent-RNA-polymerase (RdRp). frontiersin.org However, specific detailed research findings on this compound's direct interaction with pathways like STING or inhibition of TERT in other disease models were not extensively detailed in the provided search results. The focus remains predominantly on its established mechanism against HIV and HBV reverse transcriptases.
Molecular Basis of Antiviral Resistance and Viral Evolution
Identification and Characterization of Resistance Mutations (e.g., M184V/I, YMDD motif, rtM204V/I) in HIV and HBV.
Resistance to lamivudine (B182088) in both HIV and HBV is primarily associated with mutations in the highly conserved tyrosine-methionine-aspartate-aspartate (YMDD) motif within the catalytic site of the viral reverse transcriptase (RT) in HIV and the HBV polymerase. mdpi.comnih.gov
In HIV-1 RT, the most common and significant mutation conferring high-level resistance to this compound is the substitution of methionine at codon 184 (M184) to valine (M184V) or isoleucine (M184I). mdpi.commdpi.compnas.org This mutation is located within the YMDD motif. mdpi.com
Similarly, in HBV, this compound resistance is predominantly linked to mutations in the analogous YMDD motif, specifically at methionine position 204 (rtM204) in the HBV polymerase (which corresponds to M184 in HIV RT). mdpi.comnih.govnih.gov The most frequent substitutions are rtM204V and rtM204I. mdpi.comnih.govasm.org These mutations result in YVDD and YIDD sequences, respectively. nih.gov
Often, the rtM204V or rtM204I mutations in HBV are accompanied by an upstream compensatory mutation at codon 180, where a leucine (B10760876) is substituted by methionine (rtL180M). mdpi.comnih.govasm.org The rtL180M/M204V and rtL180M/M204I double mutations are frequently observed in this compound-resistant HBV isolates. nih.govasm.org Other compensatory mutations, such as rtV173L, can also be found in combination with rtM204I/V, with or without rtL180M. mdpi.combhp.org.bw
Studies have characterized the prevalence of these mutations. For instance, in one study of patients with this compound resistance, 41.3% had the rtL180M/M204V mutation, 25.7% had the rtL180M/M204I mutation, and 33% had the rtM204I mutation. nih.gov In HIV/HBV co-infected patients experiencing HBV recurrence on this compound, mutations at Met550 (equivalent to rtM204) to Val or Ile were observed, often associated with a Leu526 (equivalent to rtL180) to Met substitution. asm.org
Structural Insights into Mutant Reverse Transcriptase Enzymes.
Structural studies, particularly X-ray crystallography of HIV-1 RT, have provided key insights into the molecular mechanisms of this compound resistance conferred by the M184V/I mutations. mdpi.compnas.org These mutations are located at the polymerase active site. mdpi.com
The structural basis for this compound resistance involves steric hindrance. nih.govpnas.org The side chains of the substituted amino acids, valine or isoleucine, at position 184 (in HIV) or 204 (in HBV), which are β-branched, sterically clash with the sulfur atom in the β-L-oxathiolane ring of this compound triphosphate. nih.govmdpi.compnas.orgasm.org This steric conflict prevents the proper configuration of this compound triphosphate within the nucleotide binding site of the reverse transcriptase, leading to reduced incorporation of the analogue into the viral DNA chain. nih.govpnas.org
Structural modeling of HBV polymerase, based on the known structures of retroviral reverse transcriptases like HIV-1 RT, has supported this explanation for this compound resistance in HBV. nih.govasm.orgnih.gov The homology models suggest that steric hindrance between the mutant amino acid side chain at rtM204 and this compound accounts for the resistance phenotype. asm.orgnih.gov
Comparison of crystal structures of wild-type and M184I mutant HIV-1 RT complexed with DNA has revealed repositioning of the template-primer in the mutant complex, which may also contribute to resistance by interfering with the formation of a catalytically competent complex. pnas.org
Impact of Resistance Mutations on Viral Fitness and Replication Kinetics.
The primary this compound resistance mutations, particularly M184V in HIV and rtM204V/I in HBV, can have a significant impact on viral fitness and replication kinetics.
In HIV, the M184V mutation is generally associated with diminished viral fitness and reduced replication capacity in vitro and in clinical studies. mdpi.comnih.govoup.commdpi.com This reduced fitness is thought to be due to alterations in RT function, including decreased processivity (the number of nucleotides incorporated before the enzyme dissociates from the template) and reduced nucleotide-dependent primer unblocking. mdpi.comnih.gov Despite conferring high-level resistance to this compound, the presence of M184V can lead to sustained reductions in plasma viral RNA levels in some individuals, potentially due to this replication defect. nih.gov The M184V substitution can further diminish the fitness of HIV strains already carrying other resistance mutations. mdpi.com
In HBV, the rtM204V/I mutations associated with this compound resistance may also result in reduced replication efficiency compared to wild-type virus in vitro. nih.gov However, compensatory mutations, such as rtL180M and rtV173L, which are often co-selected with the rtM204 mutations, can help to restore the replication capacity of these resistant variants in vitro. mdpi.comnih.gov This suggests that the in vivo replication of HBV variants is influenced by a combination of the primary resistance mutations and these compensatory changes. nih.gov
Studies on HBV quasispecies evolution during this compound treatment have shown different patterns in responders and non-responders, suggesting that viral evolutionary rates and quasispecies diversity can correlate with treatment outcome and potentially reflect differences in viral fitness under drug pressure. weikeimg.com
Mechanisms of Cross-Resistance to Other Nucleoside Analogues.
The development of this compound resistance mutations can lead to cross-resistance to other nucleoside and nucleotide analogues. The primary resistance mutations in the YMDD motif, particularly M184V/I in HIV and rtM204V/I in HBV, are key determinants of these cross-resistance profiles. nih.govnih.govresearchgate.net
In HIV, the M184V mutation confers high-level resistance to this compound and also to emtricitabine (B123318) (FTC), another cytidine (B196190) analogue with a similar structure. mdpi.comnih.gov This is expected due to the similar mechanism of action and the structural similarity between this compound and emtricitabine, both being L-nucleosides with a sulfur atom in the oxathiolane ring. mdpi.comuni.lu The M184V mutation can also increase susceptibility to zidovudine (B1683550) (AZT) in HIV-1 variants that already contain zidovudine resistance mutations. mdpi.comnih.gov
In HBV, the rtM204V/I mutations, often accompanied by rtL180M, result in cross-resistance to other L-nucleoside analogues such as emtricitabine, telbivudine, and clevudine. researchgate.netoup.com This is consistent with the structural explanation involving steric hindrance with the L-configuration of these drugs. asm.org However, these this compound-resistant HBV variants generally remain sensitive to acyclic phosphonate (B1237965) nucleotides like adefovir (B194249) and tenofovir (B777). asm.orgresearchgate.netoup.com Entecavir, a guanosine (B1672433) analogue, shows reduced susceptibility against this compound-resistant HBV mutants. researchgate.net
The cross-resistance profiles highlight the importance of considering pre-existing resistance mutations when selecting antiviral therapy, particularly in co-infected individuals. bhp.org.bwnih.gov
Molecular Modeling and Computational Prediction of Resistance.
Molecular modeling and computational approaches play a valuable role in understanding the mechanisms of this compound resistance and predicting potential resistance mutations. nih.govdntb.gov.uaresearchgate.netmdpi.com
Homology modeling has been used to construct three-dimensional models of the catalytic core of HBV polymerase, using the known crystal structures of retroviral reverse transcriptases like HIV-1 RT as templates. asm.orgnih.govresearchgate.net These models allow for the visualization of the enzyme's active site and the interactions between the polymerase and nucleoside analogues like this compound. nih.gov
Computational studies, including molecular dynamics simulations and docking, can then be performed using these models to investigate the impact of specific mutations on drug binding and enzyme function. nih.govdntb.gov.uaresearchgate.net For example, molecular modeling studies have supported the steric hindrance model, showing how the bulkier side chains of valine or isoleucine at the resistance positions can clash with this compound triphosphate. asm.orgnih.govresearchgate.net
Computational approaches, such as residue scanning and binding free energy calculations, are also being developed and assessed for their ability to predict drug resistance mutations in viral enzymes, including HIV RT and HBV polymerase. mdpi.com These methods aim to identify mutations that are likely to reduce the binding affinity or catalytic efficiency of the enzyme in the presence of the drug. mdpi.com While sequence-based prediction models are computationally efficient, structure-based methods provide insights into the structural changes underlying resistance. mdpi.com
Dynamics of Quasispecies Evolution under Selective Pressure.
Viral populations, particularly RNA viruses like HIV and DNA viruses like HBV with a reverse transcription step, exist as complex and dynamic distributions of genetically related variants known as quasispecies. nih.govtandfonline.com This inherent genetic diversity arises from high mutation rates due to the error-prone nature of the viral polymerases and high replication rates. nih.govnih.gov
Under the selective pressure of antiviral therapy with this compound, variants with mutations conferring reduced susceptibility to the drug have a selective advantage and can outcompete the wild-type virus. nih.govnih.gov This leads to the emergence and eventual dominance of resistant quasispecies variants. nih.govnih.gov
Studies on the dynamics of HBV quasispecies evolution during this compound therapy have shown that virological breakthrough (reappearance of detectable viral load) is often preceded by the emergence of quasispecies variants carrying mutations in the YMDD motif (rtM204V/I). nih.govnih.gov The transition from a predominantly wild-type population to a resistant population can be gradual. nih.gov
The evolution of quasispecies under this compound pressure is driven by multiple factors, including the intrinsic replicative capacity of the mutant variants and the host environment, including the immune response. nih.govnih.govtandfonline.com Compensatory mutations can emerge within the quasispecies, improving the replication efficiency of the primary resistance mutants. mdpi.comnih.gov
Monitoring the dynamics of viral quasispecies composition can be important, as changes in the dominant variants are closely correlated with drug susceptibility and can precede virological failure. nih.gov The emergence of resistant variants from a this compound-resistant population can also impact susceptibility to subsequent antiviral therapies. nih.govresearchgate.net The high mutation rate and complex mutant spectrum within a quasispecies can contribute to viral adaptability and persistence. weikeimg.comtandfonline.com
Structure Activity Relationship Sar and Rational Design of Analogues
Systematic Structural Modifications of the Oxathiolane Nucleoside Scaffold
The oxathiolane ring system, a five-membered ring containing one oxygen and one sulfur atom, is a central feature of lamivudine's structure. ontosight.ai Modifications to this scaffold have involved altering the atoms within the ring, changing the substituents attached to it, or modifying the linkage to the nucleobase. For instance, replacing the sulfur atom with a smaller atom like oxygen or carbon has been explored in analogue design. pnas.org Additionally, modifications to the 2'-hydroxymethyl group on the oxathiolane ring have been investigated to develop pharmaceutically acceptable derivatives. google.com The stereochemistry at the anomeric center, where the nucleobase is attached, is particularly critical and dictates the stereochemistry of the oxathiolane ring system. acs.org
Influence of Stereochemistry on Antiviral Potency and Selectivity
Stereochemistry is a critical determinant of this compound's antiviral potency and selectivity. This compound (B182088) is the L-(-)-enantiomer of 2',3'-dideoxy-3'-thiacytidine, with the absolute configuration (2R,5S). nih.govnih.govncats.ionewdrugapprovals.org This specific stereochemistry is crucial for its activity against HIV and HBV reverse transcriptases while exhibiting low toxicity to human cellular polymerases. nih.govnih.gov The unnatural L-configuration is not readily recognized as a substrate by human polymerases, unlike natural nucleosides which have a D-configuration. nih.govnih.gov Studies comparing the four optical isomers of 2',3'-dideoxy-3'-thiacytidine have shown that the beta-L-(-) isomer (this compound) is the most potent against HIV-1 in human lymphocytes, with significantly lower cytotoxicity compared to its enantiomer or racemic mixture. newdrugapprovals.orgnih.govavma.org The relative order of potencies for the isomers highlights the superior activity of the beta-L-(-) form. nih.gov
| Isomer | Relative Potency (vs. beta-L-(-)) | Cytotoxicity |
| beta-L-(-) | Most potent | Low |
| beta-DL-(+-) racemic | Lower than beta-L-(-) | Higher |
| beta-D-(+) | Lower than beta-DL-(+-) racemic | Higher |
| alpha-L-(+) | Lower than beta-D-(+) | Higher |
| alpha-D-(-) | Least potent | Higher |
Note: This table is a simplified representation based on the relative potencies observed in studies of the isomers against HIV-1 in human lymphocytes. nih.gov
Role of the 3'-Thia Group and Cytosine Base in Activity
The presence of the sulfur atom at the 3' position of the oxathiolane ring (the 3'-thia group) and the cytosine base are integral to this compound's mechanism of action. The cytosine base allows the molecule to be recognized and phosphorylated by intracellular kinases, leading to the formation of the active triphosphate metabolite. nih.govfrontiersin.org The 3'-thia group, along with the absence of a hydroxyl group at this position, is critical for the chain termination property. Once incorporated into the viral DNA, the 3'-thia group cannot form the necessary phosphodiester bond with the next incoming nucleotide, thus halting viral DNA synthesis. Steric interactions involving the sulfur atom have also been implicated in the mechanism of resistance to this compound, particularly with mutations in the viral reverse transcriptase enzyme. pnas.orgasm.orgnih.gov
Development of Novel this compound Analogues with Enhanced Profiles
The understanding of this compound's SAR has driven the development of novel analogues aimed at improving antiviral potency, expanding the spectrum of activity, or overcoming resistance mutations. Emtricitabine (B123318) (FTC) is a prominent example of a this compound analogue. asm.orgacs.org It is a fluorinated derivative of this compound, containing a fluorine atom at the 5-position of the cytosine base. pnas.org Emtricitabine also possesses potent activity against HIV and HBV and is often used in combination therapies. wikipedia.org The structural modification in emtricitabine contributes to its pharmacokinetic profile and antiviral activity. Other research efforts have explored modifications to the oxathiolane ring or the nucleobase to generate compounds with altered interactions with viral polymerases and potentially improved resistance profiles. pnas.org
Computational Chemistry and Molecular Simulation in SAR Studies
Computational chemistry and molecular simulation techniques have become invaluable tools in understanding the SAR of this compound and guiding the design of new analogues. These methods allow for the investigation of molecular properties, conformations, and interactions with target enzymes at an atomic level. ontosight.aimims.comfishersci.seresearchgate.netscispace.comnih.gov
Quantum Chemical Calculations of Electronic Structure and Conformation
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are used to study the electronic structure and conformational preferences of this compound and its analogues. newdrugapprovals.orgwikipedia.orgfishersci.seresearchgate.netresearchgate.netnih.govnih.govmdpi.com These calculations can reveal the distribution of electron density, partial charges, and potential energy surfaces, providing insights into the molecule's reactivity and preferred three-dimensional arrangements. researchgate.netresearchgate.net Conformational studies of this compound have identified several low-energy conformers, which may be relevant for its interaction with biological targets. researchgate.netresearchgate.net Quantum chemical methods can also be used to analyze intramolecular interactions, such as hydrogen bonds, that influence the molecule's conformation and stability. researchgate.netmdpi.com
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
Molecular docking and molecular dynamics (MD) simulations are widely used to investigate the binding interactions between this compound (or its active triphosphate form) and its target enzymes, primarily HIV-1 reverse transcriptase and HBV polymerase. ontosight.aimims.comfishersci.seresearchgate.netscispace.comnih.gov Molecular docking predicts the preferred binding orientation and affinity of the ligand within the enzyme's active site. ontosight.airesearchgate.netacs.org MD simulations extend this by simulating the dynamic behavior of the ligand-protein complex over time, providing information on the stability of the complex, conformational changes, and the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions). ontosight.airesearchgate.netscispace.comnih.govacs.orgrsc.org These simulations are particularly useful for understanding the molecular basis of drug resistance, such as the steric clash caused by mutations like M184V in HIV-1 reverse transcriptase, which affects this compound binding. pnas.orgasm.orgnih.govscispace.comnih.govrsc.org Free energy analysis methods, such as MM/GBSA, can be used in conjunction with MD simulations to quantify binding affinities. acs.org
| Computational Method | Application in this compound SAR | Insights Gained |
| Quantum Chemical Calculations | Studying electronic structure, conformation, and intramolecular interactions. | Molecular reactivity, preferred 3D shapes, influence of internal forces. |
| Molecular Docking | Predicting binding pose and initial affinity of this compound to target enzymes. | Identification of potential binding sites and orientations. |
| Molecular Dynamics Simulations | Simulating the dynamic behavior and stability of this compound-enzyme complexes over time. | Conformational flexibility, detailed interaction analysis, understanding resistance mechanisms (e.g., M184V). |
| Free Energy Analysis (e.g., MM/GBSA) | Quantifying binding affinity of this compound to target enzymes. | More accurate estimation of binding strength compared to docking scores. |
Computational studies have confirmed that mutations like M184V in HIV reverse transcriptase lead to steric conflict with the oxathiolane ring of this compound triphosphate, decreasing binding affinity and altering the enzyme's conformational landscape. scispace.comnih.govrsc.org
Preclinical Pharmacodynamics and Pharmacokinetics Non Human Models
In Vitro Antiviral Activity Profiling against various Viral Strains.
In vitro studies have established lamivudine (B182088) as a potent and selective inhibitor of HIV-1 and HIV-2 replication. It also exhibits activity against zidovudine-resistant clinical isolates of HIV medsafe.govt.nzgskstatic.compom.go.id. The antiviral activity of this compound has been assessed across various virus/cell combinations, with inhibitory activity measured through the determination of IC50 and IC90 values viivexchange.com. This compound has demonstrated anti-HIV-1 and anti-HIV-2 activities in all tested virus/cell combinations viivexchange.com.
Beyond HIV, this compound is also active against HBV wikipedia.orgavma.orgnih.gov. The IC50 against HBV has been reported as 0.1 μM nih.gov. In transient cell-based antiviral assays, clinical isolates with the rtN236T mutation showed 2.3- to 3.5-fold reduced susceptibility to this compound, while tenofovir (B777) demonstrated activity against all major patterns of this compound resistance mutations asm.org.
Combination studies in vitro using HIV-1-infected MT-4 cells have shown no antagonistic effects between this compound and other antiretrovirals such as abacavir (B1662851), didanosine, nevirapine, zalcitabine, and zidovudine (B1683550) medsafe.govt.nzgskstatic.compom.go.idviivexchange.com.
However, this compound has shown no evidence of significant antiviral activity against Ebola virus (EBOV) in various cell lines, including Vero E6, Hep G2, HeLa, and primary human monocyte-derived macrophages, even at high concentrations plos.orgcdc.gov. While low anti-EBOV activity was observed under certain conditions, it never exceeded 30% viral inhibition and was not consistently reproducible plos.org.
Table 1: Selected In Vitro Antiviral Activity Data for this compound
| Target Virus/Strain | Cell Type/Model | Parameter (e.g., EC50, IC50) | Value (µM) | Source |
| HIV-1 | Various cell lines | IC50 range | 0.002-1.14 | nih.gov |
| HBV | - | IC50 | 0.1 | nih.gov |
| FIV | Feline PBMCs | EC50 | 0.17 | avma.org |
| EBOV | Vero E6, Hep G2, HeLa | Inhibition at 320 µM | <30% | plos.org |
Cellular Pharmacokinetics: Intracellular Phosphorylation and Triphosphate Half-Life in Cell Lines.
This compound is an inactive prodrug that requires intracellular phosphorylation by cellular kinases to its active 5'-triphosphate metabolite, this compound triphosphate (L-TP), to exert its antiviral effect medsafe.govt.nzpom.go.idviivexchange.comresearchgate.net. L-TP acts as a competitive inhibitor of viral reverse transcriptase and a chain terminator of viral DNA synthesis medsafe.govt.nzgskstatic.compom.go.idavma.org.
The intracellular half-life of this compound 5'-triphosphate is a critical parameter for predicting antiviral efficacy researchgate.net. Studies have reported intracellular half-life values for L-TP in different cell lines. In HIV-infected cell lines, the intracellular half-life of L-TP is approximately 10.5 to 15.5 hours gskstatic.comviivexchange.comnih.gov. In HBV-infected cell lines, the intracellular half-life of L-TP has been reported to be 17-19 hours nih.gov. Another source indicates an intracellular half-life of 16-19 hours for the active moiety medsafe.govt.nzpom.go.id. This prolonged intracellular half-life of the active triphosphate form, compared to the parent drug's plasma half-life, supports less frequent dosing intervals nih.govresearchgate.net.
Table 2: Intracellular Half-Life of this compound Triphosphate (L-TP)
| Cell Type/Context | Intracellular Half-Life (hours) | Source |
| HIV-infected cells | 10.5 - 15.5 | gskstatic.comviivexchange.comnih.gov |
| HBV-infected cells | 17 - 19 | nih.gov |
| General (active moiety) | 16 - 19 | medsafe.govt.nzpom.go.id |
In Vivo Pharmacokinetic Studies in Animal Models (e.g., rats, woodchucks).
In vivo pharmacokinetic studies in various animal models, including rats and woodchucks, have been conducted to understand the absorption, distribution, metabolism, and excretion of this compound in non-human systems avma.orgeuropa.euwjgnet.comacs.org. These studies provide valuable data for predicting human pharmacokinetics and understanding drug behavior in a complex biological environment.
Pharmacokinetic studies in cats, for example, have characterized this compound's behavior after intravenous (IV), intragastric (IG), and oral (PO) administration. This compound was well absorbed after IG and PO administration in cats avma.org.
Woodchucks (Marmota monax), which are susceptible to infection with woodchuck hepatitis virus (WHV), a hepadnavirus similar to HBV, have been used as a model for evaluating antiviral agents like this compound against hepatitis europa.euwjgnet.comacs.org. Pharmacokinetic characteristics of telbivudine, another antiviral, were studied in woodchucks, with an oral bioavailability of 38% at 10 mg/kg europa.eu. While specific this compound pharmacokinetic parameters in woodchucks are not detailed in the provided snippets, the model is established for evaluating such drugs wjgnet.comacs.org.
Studies in rats have also been used to determine the pharmacokinetic behaviors of this compound, including potential interactions with other substances acs.org.
In non-human systems, the ADME profile of this compound has been investigated. This compound is generally well absorbed pom.go.idwikipedia.org. Metabolism is considered a minor route of elimination for this compound, with predominantly renal clearance of the unchanged drug europa.eu. In humans, approximately 95% of the drug is found unchanged in the urine wikipedia.org. The likelihood of metabolic drug interactions is low due to limited hepatic metabolism (5-10%) europa.eu. This compound is primarily cleared renally (greater than 70%) via the organic cationic transport system pom.go.ideuropa.eu.
In cats, this compound was well absorbed after IG and PO administration, with no significant difference in bioavailability between these routes avma.org.
Understanding the distribution of this compound into various tissues is important, particularly for targeting viral reservoirs. Studies have investigated this compound penetration into the central nervous system (CNS) in preclinical and clinical contexts gskstatic.compom.go.idresearchgate.netnih.govfrontiersin.org.
In a study examining antiretroviral penetration into postmortem brain tissues from individuals with HIV, this compound brain tissue concentrations were measured. This compound brain concentrations were reported as 37% (23-64%) of plasma concentrations and 27% (1-104%) of CSF concentrations researchgate.net. This suggests variable penetration into brain tissue compared to plasma and CSF. The CNS is a known HIV reservoir, and drug exposure in the brain is crucial researchgate.netresearchgate.net.
Animal models have also been used to study the transport of this compound across biological barriers. In an isolated choroid plexus model, which examines movement across the blood-CSF barrier, this compound showed low CSF accumulation nih.gov. However, uptake from blood into the choroid plexus was significant and facilitated by a digoxin-sensitive transporter nih.gov.
Preclinical studies in a Down syndrome mouse model have also utilized this compound to investigate its effects on gene expression in brain tissues, although this is related to a repurposed use targeting retrotransposons rather than its primary antiviral indication frontiersin.org.
Pharmacodynamic Models for Antiviral Efficacy Prediction in Preclinical Settings.
Pharmacodynamic (PD) models, often integrated with pharmacokinetic (PK) data, are used in preclinical settings to predict antiviral efficacy and optimize dosing strategies nih.govscienceopen.commdpi.comresearchgate.net. These models aim to correlate drug exposure (PK) with the resulting antiviral effect (PD).
Parameters such as AUC/EC50 or Cmax/EC50 are used as PK-PD indices to predict the clinical antiviral effect mdpi.comresearchgate.net. EC50 or EC90 values, representing the drug concentration required for 50% or 90% efficacy, respectively, are integrated with drug exposure data to estimate the human efficacious dose mdpi.com. While both EC50 and EC90 can be used, EC90 is often preferred for ensuring adequate coverage mdpi.com.
Preclinical animal PK-PD parameters, such as AUCfree/EC90, Cmax, free/EC90, and T>EC50/90, can be used to predict the human efficacious dose mdpi.com. The woodchuck model, susceptible to WHV, serves as an in vivo pharmacodynamic model for evaluating the efficacy of antiviral drugs against hepatitis europa.euwjgnet.comacs.org. Studies in woodchucks have shown that this compound treatment can lead to reductions in viremia and delay the onset of hepatocellular carcinoma wjgnet.com.
Quantitative modeling and simulation play an increasingly important role in predicting human pharmacokinetic profiles from preclinical data and optimizing preclinical testing nih.govscienceopen.comresearchgate.net. These models can integrate data on in vitro potency and in vivo pharmacokinetics to predict efficacy nih.gov.
Table 3: Key PK-PD Parameters Used in Preclinical Efficacy Prediction
| Parameter | Description | Application | Source |
| AUC/EC50 or EC90 | Ratio of Area Under the Concentration-Time Curve to the effective concentration | Predicting clinical antiviral effect, dose estimation | mdpi.comresearchgate.net |
| Cmax/EC50 or EC90 | Ratio of Maximum Concentration to the effective concentration | Predicting clinical antiviral effect | mdpi.comresearchgate.net |
| T>EC50 or EC90 | Time duration above the effective concentration | Predicting clinical antiviral effect | mdpi.comresearchgate.net |
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Lamivudine (B182088) and its Metabolites.
Chromatographic methods are widely used for the separation and quantification of this compound and its metabolites from complex mixtures, including pharmaceutical formulations and biological fluids. These techniques leverage differential partitioning between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), coupled with UV detection, is a common and versatile technique for the analysis of this compound. RP-HPLC utilizes a non-polar stationary phase and a polar mobile phase, suitable for the separation of relatively polar compounds like this compound.
Numerous RP-HPLC methods have been developed and validated for the determination of this compound in bulk drug, pharmaceutical formulations, and biological samples such as plasma. asianpubs.orgnih.govijcrt.orgresearchgate.netscholars.directnih.govrjptonline.orgphmethods.netamazonaws.com These methods often employ C18 columns, which are standard in RP-HPLC. asianpubs.orgnih.govijcrt.orgscholars.directnih.govphmethods.net
Mobile phase compositions typically consist of mixtures of water or buffer solutions (often with pH adjustment using acids like phosphoric acid or buffers like phosphate (B84403) or triethylamine) and organic solvents such as methanol (B129727) or acetonitrile (B52724). asianpubs.orgnih.govijcrt.orgscholars.directnih.govrjptonline.orgphmethods.net The specific ratio and composition of the mobile phase are optimized to achieve adequate separation and peak characteristics for this compound and any co-eluting substances or impurities. asianpubs.orgijcrt.orgnih.govphmethods.net
UV detection is commonly used, with typical detection wavelengths for this compound ranging from 256 nm to 280 nm, with 271 nm and 272 nm being frequently reported absorption maxima. asianpubs.orgnih.govijcrt.orgscholars.directrjptonline.orgderpharmachemica.com The choice of wavelength depends on the mobile phase composition and potential interfering substances.
HPLC methods for this compound analysis have demonstrated linearity over various concentration ranges, for example, 2.5-20 µg/mL, 5-100 µg/mL, 5-30 µg/mL, 25-2000 ng/mL, 5-150 μg/mL, and 10-80 µg/mL. asianpubs.orgnih.govijcrt.orgscholars.directphmethods.net Retention times for this compound vary depending on the specific column and mobile phase used, with reported values including 2.7 min, 3.16 min, 8.787 min, 7.4 min, 3.09 min, and 1.84 min. asianpubs.orgnih.govijcrt.orgnih.govphmethods.netijlpr.com
These methods are validated according to guidelines from bodies like the International Conference on Harmonisation (ICH) and the US Food and Drug Administration (FDA), ensuring their accuracy, precision, linearity, specificity, and robustness. nih.govphmethods.netijlpr.comajpaonline.comacs.org
Some studies have focused on developing rapid HPLC methods, with run times as short as 10 minutes or even 3 minutes for simultaneous analysis with other drugs. asianpubs.orgijlpr.com Stability-indicating HPLC methods have also been developed to analyze this compound in the presence of its degradation products. scholars.direct
Liquid Chromatography–Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of this compound, particularly in complex biological matrices like plasma, where high sensitivity is required for pharmacokinetic studies and therapeutic drug monitoring. ijlpr.comacs.orgresearchgate.netnih.govnih.govresearchgate.netresearchgate.net
LC-MS/MS couples the separation power of liquid chromatography with the detection and identification capabilities of tandem mass spectrometry. This allows for the specific detection of this compound based on its mass-to-charge ratio and fragmentation pattern, minimizing interference from endogenous compounds or co-administered drugs.
Sample preparation for LC-MS/MS analysis of this compound in biological fluids often involves techniques like solid-phase extraction (SPE) or protein precipitation to isolate and concentrate the analyte. researchgate.netnih.govnih.govresearchgate.net Stable labeled isotopic internal standards, such as this compound-IS, are commonly used to improve the accuracy and reproducibility of the method by compensating for matrix effects and variations during sample processing and analysis. nih.govnih.gov
Chromatographic separation in LC-MS/MS methods for this compound is typically performed on reversed-phase columns. nih.govnih.govresearchgate.net Mobile phases often consist of mixtures of aqueous solutions (sometimes with additives like formic acid or ammonium (B1175870) acetate) and organic solvents like acetonitrile or methanol. ijlpr.comacs.orgnih.govnih.govresearchgate.net
Detection is carried out using a mass spectrometer, frequently operating in positive ion mode and employing multiple reaction monitoring (MRM). ijlpr.comresearchgate.netnih.govnih.govresearchgate.net Specific transitions (precursor ion > product ion) are monitored for this compound and its internal standard to ensure selectivity. For this compound, reported transitions include 230/112 and 233/115 (for the internal standard). nih.govnih.gov
LC-MS/MS methods for this compound have demonstrated high sensitivity, with reported lower limits of quantification (LLOQ) as low as 1 ng/mL in human plasma. nih.govnih.gov Linearity ranges can be extensive, such as 1 to 3000 ng/mL or 20.2–6026 ng/mL. ijlpr.comnih.govnih.gov These methods are rigorously validated according to regulatory guidelines to ensure their reliability for quantitative analysis in biological matrices. ijlpr.comresearchgate.netresearchgate.net
High-Performance Thin Layer Chromatography (HPTLC) is another chromatographic technique applied for the analysis of this compound, often used for simultaneous determination with other drugs in fixed-dose combination tablets or for the study of related substances. acs.orgresearchgate.netnih.govresearchgate.nettandfonline.comasianjpr.comjopcr.com
HPTLC involves spotting samples onto a stationary phase coated on a plate (typically silica (B1680970) gel) and developing the chromatogram using a mobile phase that moves up the plate by capillary action. Quantification is then performed densitometrically by measuring the absorbance of the separated spots. nih.govresearchgate.nettandfonline.comasianjpr.com
Mobile phases for HPTLC analysis of this compound are typically mixtures of organic solvents. Examples include toluene:ethyl acetate (B1210297):methanol (4:4:2, v/v/v), n-hexane:chloroform:methanol (1:7:2, v/v), methanol:acetone:n-butyl acetate (1:1:2, v/v/v), and methanol:water:ethyl acetate (4:2:4, v/v/v). nih.govresearchgate.netasianjpr.comjopcr.com The choice of mobile phase is crucial for achieving good separation and distinct spots for this compound and other components.
Detection in HPTLC is commonly performed by scanning the developed plates at a specific wavelength using a densitometer. Reported detection wavelengths for this compound in HPTLC methods include 276 nm, 275 nm, 284 nm, and 233 nm. nih.govresearchgate.netasianjpr.comjopcr.com
HPTLC methods for this compound have been validated for parameters such as linearity, precision, accuracy, and specificity. nih.govresearchgate.netjopcr.com Linearity ranges vary depending on the method, for instance, 50-250 ng/spot or 100-1300 ng/band. nih.govresearchgate.netjopcr.com Retention factor (Rf) values, which represent the migration of the compound relative to the solvent front, are characteristic for this compound in a given HPTLC system, with reported values around 0.41, 0.22, 0.35, and 0.76. nih.govresearchgate.netasianjpr.comjopcr.com
HPTLC offers advantages such as simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. nih.gov It is a suitable technique for routine quality control analysis and for the detection of impurities like salicylic (B10762653) acid (this compound impurity C). asianjpr.com
Spectroscopic Methods for Structural Elucidation and Quantification.
Spectroscopic methods provide valuable information about the structure and concentration of this compound based on its interaction with electromagnetic radiation.
UV-Visible (UV-Vis) Spectrophotometry is a simple, rapid, and cost-effective technique frequently used for the quantitative estimation of this compound in bulk form and pharmaceutical formulations. asianpubs.orgderpharmachemica.comresearchgate.netresearchgate.netijrti.orgjppres.comsaspublishers.comopenaccesspub.org
This method relies on the principle that this compound absorbs UV light at specific wavelengths due to the presence of chromophores in its chemical structure, particularly the pyrimidine (B1678525) ring. The absorbance of a this compound solution at a characteristic wavelength is directly proportional to its concentration, as described by Beer-Lambert Law. ijcrt.orgderpharmachemica.com
The absorption maximum (λmax) of this compound in various solvents or buffers is typically in the UV region, around 270-280 nm. asianpubs.orgderpharmachemica.comresearchgate.netjppres.com Reported λmax values include 272 nm in methanol, 271 nm in distilled water or ethanol, 279.6 nm in 0.1 N HCl, 269.8 nm in 0.1 N NaOH, 270 nm in acetonitrile:pH 7.4 phosphate buffer, 280 nm in pH 1.2 buffer, 273 nm in pH 4.5 buffer, and 270 nm in pH 6.8 buffer. asianpubs.orgijcrt.orgderpharmachemica.comresearchgate.netjppres.com
UV-Vis spectrophotometric methods for this compound have demonstrated linearity over various concentration ranges, such as 2.5-20 µg/mL, 10-60 µg/ml, 0-6 μg/mL, 0-10 μg/mL, 4-20 µg/ml, 2-16 µg/ml, and 0.5-5 μg/ml. asianpubs.orgderpharmachemica.comresearchgate.netsaspublishers.com The methods are validated for parameters like accuracy, precision, and linearity. derpharmachemica.comresearchgate.netsaspublishers.com
Some UV-Vis methods utilize the Area Under Curve (AUC) approach, where the integrated absorbance over a specific wavelength range (e.g., 265 nm to 275 nm) is used for quantification, which can be beneficial for overcoming issues related to spectral interference. derpharmachemica.com Derivative spectrophotometry can also be employed to enhance specificity. saspublishers.com
UV-Vis spectrophotometry is a valuable tool for routine quality control and dissolution testing of this compound formulations due to its simplicity and speed. researchgate.netjppres.com
Fourier Transform Infrared (FTIR) Spectroscopy is a powerful technique used for the structural elucidation and identification of this compound, as well as for assessing its compatibility with excipients in pharmaceutical formulations. ijrti.orgnih.govjapsonline.comwjpmr.compharmaexcipients.com
FTIR spectroscopy measures the absorption or transmission of infrared light by a sample. Specific functional groups within the this compound molecule vibrate at characteristic frequencies, resulting in a unique infrared spectrum that serves as a fingerprint for the compound.
Key absorption bands in the FTIR spectrum of this compound correspond to various functional groups. Reported characteristic peaks include stretching absorption bands for C=O (around 1646-1650 cm⁻¹), C-N (around 1634 cm⁻¹), C=C (around 1606 cm⁻¹), C-H (around 1492 cm⁻¹), amino group (around 3325 cm⁻¹ and 3200.2-3203 cm⁻¹), and asymmetrical and symmetrical stretching of the C-O-C system in the oxathiolane ring (around 1286.2 cm⁻¹ and 1160.4 cm⁻¹). nih.govjapsonline.com
FTIR spectroscopy is used to compare the spectrum of this compound in its pure form with that in physical mixtures or formulations. The presence of characteristic peaks of this compound in the formulation spectrum indicates that the drug is present and has not undergone significant chemical changes or interactions with excipients. japsonline.comwjpmr.com Shifts in peak positions, broadening, or reduction in intensity can suggest potential interactions or phase transformations. nih.gov
FTIR is particularly useful during pre-formulation studies and for characterizing the solid state of this compound in different formulations, such as microspheres or printlets. nih.govjapsonline.comwjpmr.compharmaexcipients.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and characterization of this compound. Both solution-state and solid-state NMR have been applied to study this compound, particularly in distinguishing its different polymorphic forms.
Solution-state NMR, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, provides information about the chemical environment of atoms within the molecule when dissolved in a solvent. Studies have utilized ¹H NMR to characterize this compound, observing specific peaks that correspond to different hydrogen atoms in the molecule researchgate.net. For instance, characteristic peaks in the ¹H-NMR spectrum of this compound have been observed at 7.83 ppm (dd, 1H), 7.17–7.23 ppm (dd, 2H), 6.21 ppm (t, 1H), and 3.32–3.43 ppm (dd, 1H) researchgate.net. ¹³C NMR spectra of this compound in deuteriomethanol solution have also been reported, listing the chemical shifts for the eight carbon signals expected for the molecule psu.edu.
Solid-state NMR, specifically cross-polarization magic-angle spinning (CPMAS) NMR, is valuable for studying the structural and crystallographic information of polymorphic forms psu.edu. This compound is known to exist in at least two polymorphic modifications, Form I and Form II psu.eduresearchgate.net. Solid-state NMR spectra can reflect the differences in the crystal lattices of these polymorphs, including differences in symmetry psu.edu. For example, one polymorphic form has a highly symmetrical crystal lattice, while another exhibits an asymmetric unit containing five non-equivalent molecules, sometimes with disorder, and can include a molecule of water for every five this compound molecules psu.edu. Solid-state NMR has been used to predict the extent of asymmetry in these forms psu.edu. NMR spectroscopy, alongside techniques like mass spectrometry (MS), has also been used to elucidate the structure of potential degradation products of this compound nih.gov.
Raman Scattering Measurements
Raman spectroscopy is a valuable technique for the characterization of this compound, particularly in identifying and differentiating its polymorphic forms. This method is advantageous as it allows for direct investigation of solid samples without extensive preparation innovareacademics.in.
Studies have utilized Fourier transform (FT)-Raman spectroscopy to characterize the polymorphic forms of this compound researchgate.netinnovareacademics.innih.govresearchgate.net. This compound Form I and Form II exhibit distinct characteristic Raman bands researchgate.netresearchgate.net. The FT-Raman spectrum of this compound Form I shows a characteristic peak at 697 cm⁻¹, while Form II shows characteristic bands at 798 cm⁻¹ and 463 cm⁻¹ researchgate.netresearchgate.net. The presence or absence of these peaks can confirm the specific polymorphic form researchgate.netinnovareacademics.in. For example, the absence of peaks at 463 and 798 cm⁻¹ in the spectrum of Form I further confirms the absence of Form II researchgate.netinnovareacademics.in.
Raman spectroscopy can also be used for the quantitative analysis of polymorphic mixtures researchgate.net. The relative intensity of the characteristic bands at 798, 463, and 697 cm⁻¹ is proportional to the relative amounts of Form I and Form II in mixtures researchgate.net. A method combining FT-Raman spectroscopy with chemometrics has been developed for the quantitative analysis of this compound Form II in Form I drug substance researchgate.net. This approach has demonstrated the ability to quantify levels down to 3.0% (w/w) of Form II with a limit of detection less than 1.5% (w/w) researchgate.net.
Raman spectroscopy has also been applied in the analysis of this compound in combination with other drugs, such as zidovudine (B1683550), within multi-component formulations ualberta.ca. Specific bands for this compound, such as those with intensity at wavelengths 1243, 798, and 780 cm⁻¹, are characteristic and distinguishable even in complex mixtures ualberta.ca.
Interactive Table: Characteristic Raman Shifts for this compound Polymorphs
| Polymorph | Characteristic Raman Shift (cm⁻¹) |
| Form I | 697 |
| Form II | 798, 463 |
Bioanalytical Method Development for Preclinical Samples (e.g., cell lysates, animal plasma/tissues)
Developing sensitive and reliable bioanalytical methods is essential for quantifying this compound and its metabolites in preclinical samples, such as cell lysates, animal plasma, and tissues, to support pharmacokinetic and pharmacodynamic studies. Various chromatographic and spectroscopic techniques have been employed for this purpose.
High-performance liquid chromatography (HPLC), often coupled with ultraviolet detection (UV) or tandem mass spectrometry (MS/MS), is widely used for the analysis of this compound in biological matrices nih.govacs.orgresearchgate.netptfarm.plsphinxsai.comhumanjournals.com. HPLC-UV methods have been reported for the measurement of this compound in rat plasma, although these methods may require larger sample volumes and more time compared to LC-MS/MS nih.gov.
LC-MS/MS offers enhanced sensitivity and selectivity, making it suitable for quantifying this compound and its active intracellular triphosphate metabolite (3TC-TP) in various preclinical samples, including mouse blood, tissues (spleen, lymph nodes, liver), and peripheral blood mononuclear cells (PBMCs) acs.orgnih.gov. Methods have been developed and validated for the simultaneous quantification of 3TC-TP and other drug metabolites in mouse blood and tissues nih.gov. These methods often involve sample preparation steps such as protein precipitation or liquid-liquid extraction nih.govsphinxsai.comnih.gov. For instance, an HPLC method for quantifying this compound in rat plasma, amniotic fluid, placental, and fetal tissues utilized protein precipitation for plasma and amniotic fluid, and liquid-liquid extraction for tissues nih.gov.
Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods have been developed for the measurement of this compound in rat plasma, offering shorter run times compared to some HPLC-MS/MS methods nih.govacs.org. A validated UHPLC-MS/MS method for this compound in rat plasma demonstrated a linear concentration range of 5–1000 ng/mL, with a limit of detection (LOD) of 1 ng/mL and a lower limit of quantitation (LLOQ) of 5 ng/mL acs.org. The method showed good reproducibility, with acceptable bias and relative standard deviation (RSD) values acs.org. Recovery and matrix effect have also been evaluated, with average recovery values for this compound in biological samples ranging from 105.7–119.6% and matrix effect values from 88.9–94.8% nih.govacs.org.
For intracellular this compound triphosphate (3TC-TP), specific methods like radioimmunoassay (RIA) combined with Sep-Pak cartridge separation have been developed for quantifying levels in human PBMCs asm.org. This method involves separating 3TC-TP, dephosphorylating it to this compound, and then measuring it by RIA asm.org. This approach has shown sensitivity with a limit of quantitation of 0.195 ng/ml (0.212 pmol/10⁶ cells) and requires a relatively small cell sample asm.org.
Sample preparation techniques for preclinical samples vary depending on the matrix. For cell lysates, methods like rapid freeze-thaw or lysis with buffers such as RIPA buffer have been used frontiersin.org. For plasma, protein precipitation with agents like perchloric acid or methanol is common sphinxsai.comnih.gov. Tissue samples may require homogenization followed by extraction procedures like liquid-liquid extraction nih.gov.
Interactive Table: Bioanalytical Method Parameters for this compound in Rat Plasma (UHPLC-MS/MS)
| Parameter | Value |
| Linear Range | 5–1000 ng/mL |
| LOD | 1 ng/mL |
| LLOQ | 5 ng/mL |
| Average Recovery | 105.7–119.6% |
| Average Matrix Effect | 88.9–94.8% |
Stability-Indicating Methods for Research Compounds
Stability-indicating methods are crucial in pharmaceutical research to quantify a compound and its degradation products, ensuring that the method is specific to the intact drug and can accurately measure it in the presence of impurities or degradation products. HPLC is a widely used technique for developing stability-indicating methods for this compound.
Stability-indicating HPLC methods have been developed and validated for the analysis of this compound in various formulations and under stress conditions ajol.inforesearchgate.netscholars.directwjcmpr.comrjptonline.org. These methods are designed to separate this compound from its potential degradation products, which may form under conditions such as hydrolysis (acidic, alkaline, neutral), oxidation, photolysis, and dry heat ajol.infoscholars.direct.
A stability-indicating HPLC method for this compound often involves using a reversed-phase column (e.g., C18) and a mobile phase consisting of organic solvents (like methanol or acetonitrile) and buffers ajol.inforesearchgate.netscholars.directwjcmpr.com. UV detection at specific wavelengths (e.g., 270 nm or 280 nm) is commonly employed sphinxsai.comajol.infoscholars.direct. For example, one method used a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 4) for isocratic elution and detection at 280 nm scholars.direct. This method demonstrated the separation of this compound from its forced degradation products scholars.direct.
Validation of stability-indicating methods typically includes assessing parameters such as linearity, range, precision, accuracy, selectivity, robustness, LOD, and LLOQ scholars.direct. Linearity for this compound has been demonstrated over various concentration ranges, with high correlation coefficients (r² > 0.99 or > 0.999) ajol.infoscholars.directwjcmpr.com. Accuracy is often assessed through recovery studies, showing good recovery rates for this compound sphinxsai.comajol.info.
Forced degradation studies are performed to demonstrate the method's ability to separate the drug from its degradants ajol.infoscholars.direct. This compound has been subjected to stress conditions including acid and alkaline hydrolysis, oxidation with hydrogen peroxide, heat, and UV light ajol.infoscholars.direct. Studies have shown that this compound can be relatively stable under certain conditions, such as oxidative stress, while being susceptible to degradation under others, such as acidic and basic hydrolysis ajol.info. Stability-indicating methods confirm that the peaks corresponding to the intact drug are well-resolved from any degradation product peaks ajol.infoscholars.direct. Diode array detection (DAD) can be used to confirm peak identity and purity in stability studies scholars.direct.
Interactive Table: Example Parameters for a Stability-Indicating HPLC-DAD Method for this compound
| Parameter | Value |
| Column | C18 (e.g., BDS Hypersil®) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4) (10:90 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Linearity Range | 5-150 μg/mL |
| Correlation Coefficient (r²) | > 0.999 |
Advanced Pharmaceutical Science and Drug Delivery Research
Nanotechnology Applications for Enhanced Lamivudine (B182088) Delivery
Nanotechnology offers promising avenues to improve the delivery of this compound by enhancing its bioavailability, stability, and targeted delivery to infected cells or tissues. Various nanomaterials, including polymeric nanoparticles, liposomes, and dendrimers, have been explored as carriers for this compound. nih.govtandfonline.com These nanocarriers can facilitate sustained drug release, reduce dosing frequency, and potentially minimize off-target effects. tandfonline.comnih.gov
Polymeric Nanoparticles (e.g., PCL, Chitosan (B1678972), PEG/SiO2)
Polymeric nanoparticles are widely investigated for this compound delivery due to their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic drugs. researchgate.netresearchgate.net
Poly(ε-caprolactone) (PCL): PCL has been utilized in the development of macromolecular prodrugs of this compound. In one study, this compound was covalently attached to PCL, forming a macromolecular prodrug (LV-PCL) with a hydrolytic release mechanism. mdpi.comresearchgate.net These LV-PCL particles were subsequently coated using the layer-by-layer (LbL) technique to achieve controlled release. mdpi.comresearchgate.netdntb.gov.uanih.gov Research indicates that this compound can be encapsulated in PCL nanoparticles with high efficiency. For example, an encapsulation efficiency of 89.7% was reported for this compound in PCL nanoparticles. acs.org
Chitosan: Chitosan nanoparticles have been explored as matrices for this compound delivery, suitable for encapsulating both hydrophobic and hydrophilic antiretroviral drugs. researchgate.net Chitosan nanoparticles modified with polyethylene (B3416737) glycol (PEG) have been investigated to enhance hydrophilicity and improve this compound binding. researchgate.net Studies have shown successful encapsulation of this compound in chitosan nanoparticles, with reported encapsulation efficiencies around 86.96%. researchgate.net In vitro release studies from chitosan-PEG-lamivudine nanoparticles have demonstrated sustained release profiles over 24 hours at different pH levels (e.g., 72.37% at pH 3.0 for 4h, 84.96% at pH 6.8, and 80.40% at pH 7.4 for 24h). researchgate.net
PEG/SiO2: Spherical polyethylene glycol (PEG) and spherical silica (B1680970) (SiO2) have been studied as nanocarriers for this compound using molecular dynamics simulations. researchgate.netresearchgate.net These studies suggest that both PEG and SiO2 are suitable for loading high drug concentrations and maintaining their stability, potentially allowing for reduced drug dosage. researchgate.netresearchgate.net Molecular dynamics simulations indicated that the binding of this compound to PEG was stronger compared to SiO2, supported by analysis of radial distribution function (RDF) peaks and hydrogen bonding. researchgate.netresearchgate.net
Liposomal and Dendrimer-Based Delivery Systems
Liposomes and dendrimers represent other significant classes of nanocarriers explored for this compound delivery, offering advantages such as improved cellular uptake and reduced toxicity. nih.govtandfonline.comnih.govrjptonline.org
Liposomes: Liposomes, vesicular structures composed of lipid bilayers, have been investigated for this compound delivery, including for transdermal applications. nih.govijpsnonline.com Studies have explored incorporating this compound into liposomal formulations, and evaluation of these systems has included assessing physicochemical properties like particle size, size distribution, and drug entrapment efficiency. ijpsnonline.com Research on this compound liposomes for transdermal delivery indicated that formulations with good stability and controlled skin permeation could be prepared. ijpsnonline.com
Dendrimers: Dendrimers are highly branched polymeric nanostructures that have shown potential for delivering antiretroviral drugs like this compound. nih.govtandfonline.comnih.govrjptonline.org Mannose-capped poly(propyleneimine) dendrimers loaded with this compound have demonstrated increased antiretroviral activity, enhanced cellular uptake, and reduced cytotoxicity in research settings. nih.gov This targeted delivery to macrophages expressing lectin receptors was facilitated by the mannose conjugation. nih.gov Negatively charged nano-biopolymer linear globular G2 dendrimers conjugated with this compound have also been developed, showing a significant decrease in retroviral activity without inducing cell toxicity in in vitro studies. nih.govresearchgate.net
Molecular Dynamics Simulations for Nanocarrier Interactions
Molecular dynamics (MD) simulations are a valuable tool for understanding the interactions between this compound and various nanocarriers at an atomic level. researchgate.netresearchgate.netnih.govrsc.orgnih.gov These simulations provide insights into the mechanism of adsorption, system stability, and the effect of drug concentration. researchgate.netresearchgate.net
Studies using MD simulations to investigate the interactions of this compound with spherical PEG and SiO2 nanocarriers have analyzed parameters such as root mean square deviation (RMSD), solvent accessible surface area (SASA), radius of gyration (Rg), number of hydrogen bonds, radial distribution function (RDF), and Van der Waals energy. researchgate.netresearchgate.net Results indicated that the compression of this compound was less on PEG, suggesting higher stability compared to SiO2. researchgate.netresearchgate.net The stronger binding of this compound to PEG was further supported by the position and intensity of RDF peaks. researchgate.netresearchgate.net MD simulations have also been employed to study the molecular impact of mutations in HIV reverse transcriptase on resistance to this compound, providing insights into the interactions at the binding site. rsc.org Furthermore, MD simulations combined with thermodynamic modeling have been used to unravel interactions between small molecules, including drugs, and liposomal bilayers. nih.gov
Controlled Release Systems for Sustained Drug Delivery
Controlled release systems aim to deliver this compound at a predetermined rate over an extended period, maintaining therapeutic drug levels and potentially improving patient compliance and reducing side effects. scholarsresearchlibrary.commdpi.comresearchgate.net Various approaches are being investigated, including layer-by-layer coated particles and floating drug delivery systems. mdpi.comdntb.gov.uanih.govhealthinformaticsjournal.comajptr.comjddtonline.inforesearchgate.netwjpsonline.com
Layer-by-Layer Coated Macromolecular Prodrug Particles
The layer-by-layer (LbL) technique involves depositing alternating layers of polyelectrolytes onto a core particle, offering a versatile method to control drug release. mdpi.comresearchgate.netdntb.gov.uanih.govresearcher.life This approach has been applied to macromolecular prodrugs of this compound. mdpi.comresearchgate.netdntb.gov.uanih.govresearchgate.net
In a study exploring the controlled release of this compound, a macromolecular prodrug (LV-PCL) was fabricated and subsequently coated using the LbL technique with polyelectrolyte multilayers such as polyethylene imine/heparin and chitosan/heparin. mdpi.comresearchgate.netdntb.gov.uanih.gov This system demonstrated sustained this compound release over 7 weeks, following zero-order kinetics (R² > 0.99). mdpi.comdntb.gov.uanih.gov Carriers coated with specific tetralayers showed an increase in release rate after several weeks, suggesting the coating's influence on the degradation of the polyester (B1180765) microparticles. mdpi.comdntb.gov.uanih.gov This approach holds potential for long-term, localized drug delivery requiring sustained release with minimal burst effects. mdpi.comdntb.gov.uanih.gov
Floating Drug Delivery Systems (Conceptual)
Floating drug delivery systems (FDDS) are designed to remain in the stomach for an extended period, which can be beneficial for drugs like this compound that are more soluble and absorbed in the acidic environment of the stomach. healthinformaticsjournal.comajptr.comjddtonline.inforesearchgate.netwjpsonline.com By prolonging gastric residence time, FDDS can potentially improve the bioavailability and reduce the dosing frequency of this compound. healthinformaticsjournal.comajptr.comjddtonline.inforesearchgate.netwjpsonline.com
Research has explored the development of floating formulations for this compound, such as floating tablets and microspheres. ajptr.comjddtonline.inforesearchgate.netwjpsonline.com These systems often utilize gas-generating agents or low-density materials to enable buoyancy in gastric fluid. healthinformaticsjournal.comajptr.com Studies on this compound floating tablets have investigated the use of polymers like HPMC K4M, Xanthan gum, Carbopol, and Eudragit S100 to control drug release and floating properties. ajptr.comresearchgate.netwjpsonline.com Formulations have shown sustained drug release over periods up to 12-14 hours and exhibited good floating characteristics. ajptr.comresearchgate.netwjpsonline.com The drug release mechanism from some floating microsphere formulations of this compound has been found to follow anomalous (non-Fickian) diffusion. researchgate.net While the concept of FDDS for this compound is promising for enhancing gastric retention and absorption, further research and development are ongoing in this area. healthinformaticsjournal.comajptr.comjddtonline.inforesearchgate.netwjpsonline.com
Data Tables
| Nanocarrier Type | Polymer/Material Used | This compound Encapsulation Efficiency (%) | In Vitro Release Profile | Relevant Study |
| Polymeric Nanoparticles | PCL | 89.7 ± 10.3 | Initial rapid release followed by sustained release | Exploring the Anticancer Potential of this compound-Loaded Polymeric Nanoparticles acs.org |
| Polymeric Nanoparticles | Chitosan-PEG | 86.96 | Sustained release over 24 hours (pH 3.0, 6.8, 7.4) | Chitosan nanoparticles modified by polyethylene glycol as this compound drug delivery system researchgate.net |
| Layer-by-Layer Coated | LV-PCL core, Polyelectrolyte shells | Not specified | Sustained release over 7 weeks (Zero-order kinetics) | Zero-Order Kinetics Release of this compound from Layer-by-Layer Coated Macromolecular Prodrug Particles mdpi.comdntb.gov.uanih.gov |
| Floating Microspheres | Guar gum, Xanthan gum | Good percentage reported | Prolonged release up to 12 hours | Formulation and Evaluation of Gastroretentive Floating Microspheres loaded with this compound jddtonline.info |
| Floating Tablets | HPMC K4M, Xanthan gum, Camphor | Not specified | Affected by polymer concentration and tablet density/porosity | Formulation and Evaluation of this compound Floating Tablets by Sublimation Method ajptr.com |
| Floating Tablets | Carbopol, Eudragit S100 | Not specified | Sustained release over 12 hours | Formulation and evaluation of this compound floating tablets using Carbopol & Eudragit S 100 wjpsonline.com |
Detailed Research Findings
Research into this compound delivery systems highlights the potential of nanotechnology and controlled release to improve therapeutic outcomes. Studies on LbL-coated macromolecular prodrugs of this compound demonstrated the achievement of zero-order release kinetics over an extended period, which is crucial for maintaining consistent drug levels. mdpi.comdntb.gov.uanih.gov The influence of different polyelectrolyte layers on the release rate over time was observed, indicating the tunability of these systems. mdpi.comdntb.gov.uanih.gov
Polymeric nanoparticles, such as those made from PCL or chitosan, have shown high encapsulation efficiencies for this compound and the ability to provide sustained drug release in vitro. acs.orgresearchgate.net Molecular dynamics simulations have provided valuable insights into the interactions between this compound and nanocarrier materials like PEG and SiO2, helping to understand the factors influencing drug loading and stability. researchgate.netresearchgate.net The stronger binding affinity of this compound to PEG compared to SiO2, as suggested by simulation data, can inform the design of more effective nanocarriers. researchgate.netresearchgate.net
Floating drug delivery systems for this compound, while still conceptually explored, have shown promise in achieving gastric retention and sustained release. ajptr.comjddtonline.inforesearchgate.netwjpsonline.com Formulation studies have investigated the impact of different polymers and excipients on the floating behavior and drug release profiles of tablets and microspheres. ajptr.comresearchgate.netwjpsonline.com These findings contribute to the development of oral formulations that could potentially reduce dosing frequency and improve this compound absorption. ajptr.comresearchgate.netwjpsonline.com
Formulation Strategies for Improved Cellular Uptake or Tissue Targeting (Research Concepts)
This compound (3TC), a synthetic nucleoside analogue, is a key antiretroviral drug. Research into novel formulation strategies aims to enhance its cellular uptake and target specific tissues, addressing limitations of conventional delivery and potentially improving therapeutic outcomes, particularly in treating persistent viral reservoirs.
Nanoparticle-Based Delivery Systems
Nanoparticles represent a promising approach for controlled and targeted drug delivery of this compound. These systems are designed to release the drug in the vicinity of the target tissue and can improve solubility, cellular uptake, and stability, while reducing enzymatic degradation and prolonging circulation time. ajper.comresearchgate.netijrpp.commdpi.com
Solid Lipid Nanoparticles (SLNs)
Solid lipid nanoparticles (SLNs) are colloidal carriers composed of solid lipids that can encapsulate both hydrophilic and lipophilic drugs, making them suitable for this compound delivery. ajper.com SLNs offer advantages such as low toxicity, a large surface area, and the potential for prolonged drug release and superior cellular uptake compared to traditional carriers like polymeric nanoparticles and liposomes. ajper.com
Studies have explored mannose-conjugated solid lipid nanoparticles for targeted delivery of this compound to the brain, aiming to improve brain bioavailability and reduce toxicity. researchgate.netscispace.com Mannose receptors are present on the surface of macrophages, which are implicated as viral reservoirs in the brain. ajper.comscispace.com Mannosylated SLNs showed better uptake inside macrophage cells compared to the pure drug. researchgate.netscispace.com
Another study comparing this compound and zidovudine (B1683550) loaded into Glyceryl Monosterate-Poloxamer 188 SLNs and Poly lactic-co-glycolic acid (PLGA)-Poloxamer 188 polymeric nanoparticles (PNs) demonstrated that SLNs resulted in increased distribution of both drugs to the liver and spleen in mice after intraperitoneal administration, showing higher concentrations in reticuloendothelial system (RES) organs compared to PNs. nih.gov
Data from a study on this compound-loaded solid lipid nanoparticles prepared by the solvent injection method showed specific characteristics for an optimized formulation:
| Parameter | Value |
|---|---|
| Particle Size | 206.4 nm |
| Entrapment Efficiency | 48.12% |
| Zeta Potential | -43.6 mV |
| Sustained Release | Up to 12 hrs |
Another study involving Glyceryl Monosterate-Poloxamer 188 SLNs reported an average diameter of 522.466 nm and showed slow drug release rates, with 63.18% of this compound released in 12 hours. nih.gov
Polymeric Nanoparticles
Polymeric nanoparticles, often made from biodegradable and biocompatible polymers like PLGA, are also investigated for this compound delivery. researchgate.netijrpp.comnih.gov These nanoparticles can provide sustained and targeted drug release. researchgate.netijrpp.com
Research on PLGA nanoparticles containing this compound demonstrated sustained release over a period of 12 hours, with the in vitro release behavior following Higuchi kinetics. researchgate.netijrpp.com The particle size of these nanoparticles ranged from 121 to 403.4 nm, depending on the drug-to-polymer ratio. researchgate.netpsu.edu
A comparative study with Glyceryl Monosterate-Poloxamer 188 SLNs showed that PLGA-Poloxamer 188 PNs had a smaller average diameter (70.348 nm) and exhibited faster release rates, with 97% of this compound released in 12 hours. nih.gov
Polymeric nanoparticles utilizing polycaprolactone (B3415563) (PCL) have also been explored for this compound delivery, showing potential for improved cellular penetration and protection from metabolic degradation. acs.orgacs.org Nanoencapsulation in PCL was found to enhance the stability of this compound against external factors. acs.org In vitro release studies from this compound nanoencapsulated in PCL showed a rapid initial increase followed by a stable release phase, with a cumulative release of 42.3% ± 0.5% of the initial mass at the end of the experiment. acs.org
Dendrimers
Dendrimers, highly branched macromolecules, have been investigated as potential nanocarriers for this compound, capable of crossing cell barriers and enhancing cellular uptake. pnrjournal.comresearchgate.netjddtonline.info Their structure allows for the encapsulation of drug molecules. pnrjournal.comjddtonline.info
Studies using mannosylated poly(propylene imine) dendrimers (MPPI) have shown a significant increase in the cellular uptake of this compound in MT2 cell lines. pnrjournal.comresearchgate.net Cellular uptake with MPPI was observed to be 21 times higher than that of the free drug and 8.3 times higher than with unconjugated poly(propylene imine) dendrimer (PPI) at 48 hours. pnrjournal.comresearchgate.net The enhanced uptake with MPPI is attributed to the targeting of lectin receptors present on the surface of these cells. researchgate.net
Data on this compound loaded into PPI and MPPI dendrimers indicated varying entrapment efficiencies and release profiles:
| Dendrimer Type | Entrapment Efficiency (%) | Drug Release Profile |
|---|---|---|
| PPI | 35.69 ± 0.2 researchgate.net | Releases drug by 24 h pnrjournal.comresearchgate.net |
| MPPI | 43.27 ± 0.13 researchgate.net | Prolongs release up to 144 h pnrjournal.comresearchgate.net |
pnrjournal.comresearchgate.net
Negatively charged G2 dendrimers conjugated with this compound have also shown decreased retroviral activity in HEK293 T cells infected by single-cycle replicable HIV-1 virion without significant cell toxicity. nih.govtheiet.org
Liposomal and Vesicular Systems
Liposomes and other vesicular systems are explored for this compound delivery to improve targeting and cellular internalization. rjptonline.orgijpsnonline.com
Ethosomes, which are lipid vesicular systems containing ethanol, have been investigated for transdermal delivery of this compound, showing significantly higher intracellular uptake compared to a drug solution. capes.gov.brnih.gov An optimized ethosomal formulation demonstrated 25 times higher transdermal flux across rat skin compared to this compound solution. capes.gov.brnih.gov Cellular uptake studies in T-lymphoid cell line (MT-2) showed 85.7% ± 4.5% uptake for ethosomes compared to 24.9% ± 1.9% for the drug solution. capes.gov.brnih.gov
Niosomes, vesicular systems similar to liposomes but formed from non-ionic surfactants, are also considered promising for drug delivery and targeting. jchr.org The concept of incorporating this compound into niosomes for better targeting at appropriate tissue destinations is an accepted research area. jchr.org
Liposomes prepared by the thin film hydration method have been evaluated for transdermal delivery of this compound, showing controlled skin permeation. ijpsnonline.com Research has also focused on optimizing the formulation parameters of this compound liposomes to enhance tissue targeting, particularly to HIV reservoirs like the liver and spleen. researchgate.net Optimized liposomes prepared by the thin film hydration method displayed a vesicle size of 276.20 ± 13.36 nm and a percent entrapment of 60.20 ± 2.86%. researchgate.net In vivo studies in rats showed that compared to plain this compound, the liposomes were rapidly cleared from plasma but displayed significant accumulation in liver (10.97 ± 0.72 fold) and spleen (1.38 ± 0.52 fold) tissues. researchgate.net
Prodrug Strategies
Prodrug approaches involve chemically modifying this compound to improve its physicochemical properties, such as lipophilicity and membrane permeability, to enhance cellular uptake and potentially target specific cells or tissues. nih.govnih.govif-pan.krakow.plijpsjournal.com
Creating hydrophobic and lipophilic prodrug derivatives of this compound, such as ester or carbamate (B1207046) derivatives, has been explored to facilitate membrane permeability. nih.gov However, some initial strategies only provided limited intracellular drug levels. nih.gov
A long-acting hydrophobic and lipophilic this compound phosphoramidate (B1195095) pronucleotide (M23TC) has been developed and formulated into nanocrystals (NM23TC). nih.gov This nanoformulation showed improved intracellular delivery of active triphosphate metabolites and enhanced antiretroviral activity. nih.gov A single treatment of human monocyte-derived macrophages (MDM) with NM23TC improved drug uptake and retention. nih.gov The enhanced antiviral activity observed for NM23TC is likely due to improved cellular drug uptake and activation. nih.gov
Experimental and theoretical analyses have also been conducted on the intestinal permeability of this compound and novel this compound prodrugs, highlighting the potential of combining these approaches in designing prodrugs with enhanced intestinal permeation. nih.govresearchgate.net
Other Formulation Concepts
Beyond nanoparticles, liposomes, and prodrugs, other formulation concepts are being investigated for this compound to control release and potentially improve targeting.
Hydrogel-based systems are being explored for stomach-specific drug delivery of this compound to prolong gastric residence time and potentially increase bioavailability. rjptonline.org Hydrogels synthesized using materials like chitosan, polyvinylpyrrolidone, and gelatin have shown controlled release of this compound over 12 hours. rjptonline.org
Polymeric micelles, formed by the self-assembly of amphiphilic polymers, are also being investigated as potential nanocarriers. nih.govtandfonline.com These can encapsulate hydrophobic drugs in their core and may offer advantages like enhanced stability, larger cargo capacity, and controlled drug release. nih.gov Polymeric micelles can be designed for targeted delivery to specific tissues. tandfonline.comresearchgate.net
Macromolecular prodrug particles, where this compound is covalently attached to a polymer like poly(ε-caprolactone), followed by surface modification with polyelectrolyte coatings, have been developed to achieve prolonged and controlled drug release. mdpi.commdpi.com These systems can potentially be utilized for passive targeting of macrophages via local administration or serve as a basis for active targeting strategies. mdpi.com Studies evaluating the internalization efficiency of these particles by a model macrophage cell line suggest that particle diameter and surface hydrophobicity are influential parameters for phagocytic uptake. mdpi.com
The concept of utilizing the enhanced permeability and retention (EPR) effect, typically exploited in tumor targeting, is also considered a passive targeting strategy that could potentially be applied to drug delivery systems for this compound to increase concentration in tissues with increased permeability. mdpi.comi-base.infomdpi.com
Combinatorial Antiviral Research and Mechanistic Synergy
Molecular Mechanisms of Synergy with Other Antiretroviral Agents (e.g., Zidovudine (B1683550), Interferon-alpha)
Lamivudine (B182088) is frequently used in combination therapy due to its synergistic effects with other antiretroviral agents. A notable example is its combination with zidovudine (AZT). In HIV-1 infected MT-4 cells, this compound and zidovudine have demonstrated synergistic antiretroviral activity at various ratios. fda.govfda.gov The synergy between this compound and zidovudine is attributed to their distinct but complementary mechanisms of action as nucleoside reverse transcriptase inhibitors (NRTIs). This compound triphosphate primarily acts as a chain terminator after incorporation into viral DNA, while zidovudine triphosphate also inhibits reverse transcriptase and causes chain termination. wikipedia.orgfda.govwikipedia.org Furthermore, studies suggest that this compound resistance-associated mutations, such as the M184V substitution in the HIV-1 reverse transcriptase, can restore phenotypic sensitivity to zidovudine in zidovudine-resistant viral isolates. fda.govfda.govviivhealthcare.comeuropa.eu This phenomenon contributes to the observed synergy and highlights the complex interplay between resistance pathways.
The combination of this compound with interferon-alpha has also been investigated, particularly in the context of chronic hepatitis B infection. In woodchucks chronically infected with woodchuck hepatitis virus (WHV), a model for HBV, this compound has been shown to act synergistically with alpha-interferon. wjgnet.com While the precise molecular mechanisms of this synergy are not as extensively detailed as those with NRTIs like zidovudine, it is understood that interferon-alpha exerts its antiviral effects through various pathways, including the induction of host defense genes and modulation of immune responses. htlv.eu The combination of direct viral replication inhibition by this compound and the immunomodulatory effects of interferon-alpha likely contribute to enhanced viral control.
In Vitro Combination Studies against Wild-Type and Resistant Viral Strains
In vitro studies are crucial for evaluating the efficacy of this compound in combination with other antiviral agents against both wild-type and drug-resistant viral strains. Studies using HIV-1 infected cell lines, such as MT-4 cells, have shown that this compound in combination with zidovudine exhibits synergistic antiretroviral activity. fda.govfda.gov
However, the emergence of drug resistance is a significant challenge in antiviral therapy. For this compound, resistance in HIV-1 is commonly associated with the M184I or M184V amino acid substitutions in the reverse transcriptase. fda.govfda.govviivhealthcare.comasm.org These mutations can arise rapidly during this compound monotherapy or combination therapy. fda.gov In vitro selection experiments have demonstrated that these this compound resistance mutations emerge readily in the presence of this compound alone or in combination with other NRTIs like emtricitabine (B123318) or abacavir (B1662851), conferring high-level resistance to this compound and emtricitabine. asm.org
Studies have also investigated the activity of this compound combinations against viral strains resistant to other drugs. For instance, in some patients harboring zidovudine-resistant virus at baseline, treatment with this compound and zidovudine combination therapy restored phenotypic sensitivity to zidovudine. fda.goveuropa.eu This suggests that the M184V mutation, while conferring this compound resistance, can have a compensatory effect on zidovudine resistance.
In the context of HBV, this compound resistance is also a concern, frequently involving mutations in the YMDD motif of the HBV DNA polymerase gene. elsevier.es In vitro analyses have been conducted to assess the susceptibility of wild-type and mutant HBV strains to this compound and other antivirals. For example, an rtA181T mutant strain, even with an intact YMDD motif, displayed a threefold decrease in susceptibility to this compound in vitro compared to the wild type. nih.gov Combination studies in vitro are essential for identifying drug regimens that can overcome resistance to individual agents and maintain activity against a broader spectrum of viral variants.
Preclinical Models for Evaluating Combination Efficacy (e.g., Woodchuck Hepatitis Virus model)
Preclinical animal models play a vital role in evaluating the efficacy of antiviral strategies before human clinical trials. The Eastern woodchuck (Marmota monax) infected with the woodchuck hepatitis virus (WHV) is a well-established and important model for studying chronic hepatitis B virus (HBV) infection and evaluating potential therapies, including this compound and combination regimens. wjgnet.comunl.eduwjgnet.com WHV infection in woodchucks closely mimics many aspects of human HBV infection, including the development of chronic infection and hepatocellular carcinoma (HCC). unl.eduwjgnet.com
This compound has been evaluated in the woodchuck model, demonstrating moderate antiviral activity. wjgnet.com Studies have shown that daily oral administration of this compound can lead to a reduction in serum WHV DNA levels. wjgnet.com However, prolonged this compound treatment in woodchucks can lead to the selection of this compound-resistant WHV mutants, primarily with mutations in the B domain of the WHV polymerase gene, analogous to the YMDD mutations in HBV. wjgnet.comwjgnet.com
The woodchuck model has been particularly valuable for assessing the efficacy of this compound in combination with other agents. As mentioned earlier, synergy between this compound and alpha-interferon has been observed in chronically WHV-infected woodchucks. wjgnet.com Another study investigated the combination of this compound pretreatment followed by immunizations with DNA vaccines or antigen-antibody immune complexes in chronically WHV-infected woodchucks. This combination strategy led to significant reductions in viral load and antigenemia, suggesting its potential efficacy against chronic HBV infection. asm.org While this compound monotherapy showed only a slight decrease in WHV DNA levels in this study, the triple combination of antiviral treatment, plasmid DNA, and IC vaccines was able to achieve a greater reduction in viral load and induced specific antibodies. nih.gov
These preclinical studies in the woodchuck model provide valuable insights into the antiviral efficacy and the potential for resistance development with this compound-based combination therapies, informing the design of clinical trials.
Molecular Basis of Interactions with Non-Antiviral Compounds (e.g., herbal extracts) in preclinical settings
Investigating the interactions between antiviral drugs like this compound and non-antiviral compounds, such as herbal extracts, is important, especially in populations that may use traditional medicines concurrently. Preclinical studies, often using animal models, can help elucidate the molecular basis of such interactions.
A study in rats investigated the pharmacokinetic interactions between this compound and an aqueous-ethanol extract of Schisandra chinensis, a herbal medicine used for liver ailments. nih.govresearchgate.netacs.org The study aimed to determine if pretreatment with S. chinensis extract affected the pharmacokinetics of this compound. The results indicated that pretreatment with S. chinensis extract at different doses did not significantly alter the pharmacokinetic parameters of this compound in rats. nih.govresearchgate.netacs.org
The molecular basis for this observed lack of significant pharmacokinetic interaction is likely related to the metabolic and excretion pathways of this compound. This compound is primarily excreted unchanged by the kidneys, with approximately 70% eliminated through this route. nih.govacs.org Only a small percentage (5-10%) undergoes hepatic metabolism to a trans-sulfoxide metabolite. nih.govacs.org Importantly, this compound is not significantly metabolized by cytochrome P450 (CYP) enzymes, nor does it significantly inhibit or induce this enzyme system. nih.govacs.org Since many herbal compounds exert their effects or interact with drugs through modulation of CYP enzymes, the limited involvement of CYP in this compound metabolism reduces the likelihood of significant pharmacokinetic interactions with herbal extracts that primarily affect these enzymes. nih.govacs.org
While this preclinical study in rats suggested no significant pharmacokinetic interaction between this compound and Schisandra chinensis extract, it is important to note that the complexity of herbal extracts and potential pharmacodynamic interactions warrant further investigation. However, the study provides initial preclinical safety information regarding the co-administration of this compound with this specific herbal extract. nih.govacs.org
Emerging Research Frontiers and Future Directions
Exploration of Lamivudine's Potential in Other Viral Infections (e.g., Ebola, ALV-J)
Research has investigated the potential of This compound (B182088) against other viral pathogens. While initial reports suggested successful treatment of Ebola virus disease (EVD) patients with this compound in Liberia, subsequent in vitro studies have largely contradicted these findings. plos.orgresearchgate.net Evaluation of this compound and zidovudine (B1683550) against two variants of wild-type Ebola virus in various cell lines, including Vero E6, Hep G2, HeLa, and primary human monocyte-derived macrophages, showed no effect on viral propagation at a multiplicity of infection of 1. plos.orgresearchgate.net At a lower multiplicity of infection (0.1), this compound exhibited only low anti-Ebola virus activity at the maximum tested concentration (320 μM), never achieving greater than 30% viral inhibition, and this activity was not consistently reproducible. plos.orgresearchgate.net A study in a guinea pig model of EVD also found no survival benefit with this compound treatment, despite plasma concentrations that were expected to be relevant. plos.orgresearchgate.net These studies collectively indicate a lack of evidence supporting the therapeutic use of this compound for EVD. plos.orgresearchgate.net
In contrast, studies have explored this compound's effects on Avian Leukosis Virus subgroup J (ALV-J). Research using chicken embryo fibroblast cultures and 1-day-old chickens inoculated with an acutely transforming viral stock (Fu-J, containing replication-defective virus Fu-J and its helper virus ALV-J strain SDAU1005) demonstrated a significant inhibitory effect of this compound on the replication of both viruses in cell cultures. nih.gov This effect was dose-dependent within the concentration range of 1–4 μg/ml. nih.gov In chicken experiments, this compound decreased viral loads of both SDAU1005 and Fu-J in plasma, delayed the appearance of acute sarcomas, and decreased early-stage chicken mortality. nih.gov The mechanism involves this compound inhibiting the reverse transcriptase enzyme activity of the helper virus ALV-J SDAU1005 strain. nih.gov
Repurposing Research in Non-Viral Diseases (e.g., Cancer, Down Syndrome models)
This compound is also being investigated for its potential therapeutic applications in non-viral diseases, particularly in cancer and neurological conditions like Down Syndrome.
In cancer research, this compound's established use in preventing HBV reactivation in patients undergoing chemotherapy has also highlighted its potential direct anti-cancer properties. outbreak.inforesearchgate.net this compound has been shown to sensitize cancer cells to chemotherapy and may have direct positive effects in preventing cancer in HBV or HIV-positive patients, independent of chemotherapy or radiotherapy. outbreak.inforesearchgate.net Preclinical studies are investigating HIV-targeting antiretroviral therapies, including this compound, as potential repurposed drugs for glioblastoma (GBM), the most common primary brain malignancy. mdpi.com Research suggests that several different HIV reverse transcriptase inhibitors, including abacavir (B1662851) and this compound, can decrease GBM cell viability, stemness, and proliferation, with this compound showing particularly potent effects in laboratory settings. mdpi.com
Research in Down Syndrome models has explored this compound's impact on neurological function. Studies in a Down Syndrome mouse model (Ts65Dn) have revealed that treatment with this compound, a reverse transcriptase inhibitor, improved neurobehavioral phenotypes and rescued hippocampal-dependent recognition memory. nih.govsciencemediacentre.esfrontiersin.orgnih.gov This research hypothesized that retrotransposition rates increase in the Ts65Dn model and that this compound could block retrotransposons. nih.govfrontiersin.org Analysis of gene expression profiles in the hippocampus and cerebral cortex of treated and untreated trisomic mice compared to wild-type littermates showed that this compound treatment rescued the expression of a percentage of trisomic genes in both regions. nih.govfrontiersin.orgnih.gov Specifically, it rescued the expression of 24% of trisomic genes in the cortex (on mouse chromosomes 16 and 17) and 15% in the hippocampus (in human chromosome 21 orthologous regions), including important Down Syndrome candidate genes like App and Ets2. nih.govfrontiersin.orgnih.gov Misregulation of LINE-1 retrotransposons was found in brain tissues associated with trisomy in the Ts65Dn model, suggesting a potential association with the pathology, and this compound treatment modulated the expression of these retrotransposons and neurological impairment-related genes. nih.govfrontiersin.orgnih.gov
Here is a summary of gene expression rescue by this compound in a Down Syndrome mouse model:
| Brain Region | % Trisomic Genes Rescued | Mouse Chromosomes / Human Orthologous Regions | Key Genes Rescued |
| Cerebral Cortex | 24% | MMU 16 and 17 | App, Ets2 |
| Hippocampus | 15% | Human Chromosome 21 Orthologous Regions | App, Ets2 |
Development of Novel Formulations for Long-Acting Delivery (Conceptual, Non-Clinical)
The development of novel formulations for long-acting delivery is a significant area of research for this compound, aiming to improve treatment adherence and convenience. While this area is conceptual and primarily in non-clinical stages, progress is being made in developing injectable formulations that can maintain therapeutic drug levels for extended periods.
One approach involves the development of injectable hydrogels. A new injectable hydrogel formulation of this compound has been developed that maintained plasma concentrations of the drug for six weeks in mice. fiercebiotech.com This hydrogel is designed to be injected under the skin, forming a storage site that gradually releases the drug into the bloodstream. fiercebiotech.com After optimizing the polymer for longevity, researchers observed that while this compound was undetectable by Day 3 in control mice, concentrations in the experimental group continued to rise until Day 7 and remained at levels high enough to suppress HIV for another 36 days. fiercebiotech.com Even at Day 49, high drug levels were still detected in various tissues. fiercebiotech.com This hydrogel platform also has the potential to deliver multiple HIV drugs simultaneously. fiercebiotech.com
Another novel formulation utilizes drug-combination-nanoparticle (DcNP) technology to create an all-in-one injectable combining this compound with tenofovir (B777) and dolutegravir (B560016) (TLD). researchgate.netmedicinespatentpool.orgnih.govlongactinghiv.org This technology stabilizes drugs with disparate physical-chemical properties, enabling their formulation into a stable aqueous suspension suitable for subcutaneous administration. researchgate.netmedicinespatentpool.orgnih.govlongactinghiv.org In nonhuman primates, a single subcutaneous injection of TLD-in-DcNP resulted in long-acting profiles for all three drugs, with plasma levels persisting for 4 weeks above predicted viral-effective concentrations. researchgate.netnih.gov Compared to a free-soluble TLD, TLD-in-DcNP provided enhanced exposure and extended duration for this compound, with a 2.1-fold AUC boost and an 8.3-fold half-life extension observed in nonhuman primates. researchgate.netnih.gov The DcNP formulation may also provide higher drug exposure in cells than in plasma, suggesting potential cell-targeted delivery. researchgate.netnih.gov
Here is a comparison of TLD-in-DcNP vs. Free-Soluble TLD in Nonhuman Primates (NHP) for this compound:
| Formulation | AUC Boost (fold) | Half-life Extension (fold) | Duration above Predicted Viral-Effective Concentrations |
| TLD-in-DcNP | 2.1 | 8.3 | 4 weeks |
| Free-Soluble TLD | 1.0 (Baseline) | 1.0 (Baseline) | Shorter than 4 weeks |
Application of Advanced Computational and Bioinformatic Tools in this compound Research
Advanced computational and bioinformatic tools play an increasingly vital role in drug discovery and research, including the exploration of this compound's properties and potential new applications. frontiersin.orgomicstutorials.com These tools enable researchers to analyze large biological datasets, understand disease mechanisms, identify potential drug targets, and predict drug interactions and efficacy. frontiersin.orgomicstutorials.com
In the context of this compound research, computational approaches can be applied in several ways. Molecular docking tools, such as AutoDock and PyMOL, can be used to predict how this compound or its active triphosphate form might bind to viral enzymes (beyond HIV and HBV reverse transcriptases) or to proteins involved in non-viral disease pathways. frontiersin.orgomicstutorials.com This can help in identifying potential new targets or understanding the mechanisms of action in repurposed applications.
Bioinformatics tools are essential for analyzing 'omics' data (genomics, transcriptomics, proteomics) generated from studies investigating this compound's effects, such as the gene expression changes observed in Down Syndrome mouse models. nih.govfrontiersin.orgnih.govfrontiersin.orgomicstutorials.com These tools help in identifying differentially expressed genes, enriched pathways, and potential molecular mechanisms underlying the observed phenotypes. frontiersin.orgomicstutorials.com For instance, bioinformatics analysis was used to analyze gene expression profiles in the Down Syndrome mouse model treated with this compound, revealing rescued expression of specific genes and modulation of retrotransposon activity. nih.govfrontiersin.orgnih.gov
Furthermore, computational biology can aid in the design and optimization of novel this compound formulations by simulating drug release profiles, predicting stability, and evaluating interactions with delivery systems like hydrogels or nanoparticles. frontiersin.orgomicstutorials.com While not specifically detailed for this compound in the search results, these are general applications of computational tools in pharmaceutical development.
Computational immunology, a branch of bioinformatics, combines computational approaches with immunology to analyze large-scale immunological data and understand immune system functions. wikipedia.org This could be relevant in understanding any potential immunomodulatory effects of this compound or evaluating immune responses in the context of long-acting injectable formulations or gene therapy strategies involving this compound. wikipedia.org
Integration with Gene Editing and Immunomodulatory Strategies in Preclinical Models
The integration of this compound research with gene editing and immunomodulatory strategies is an emerging area, particularly in preclinical models for diseases like HIV and potentially in repurposed applications. While direct studies combining this compound specifically with gene editing were not prominently found, the broader context of gene therapy and immunomodulation in preclinical models provides a framework for potential future research involving this compound.
Gene therapy strategies for HIV/AIDS in preclinical models, such as humanized mice, are being explored to develop alternative approaches to control infection. nih.gov These strategies often involve introducing anti-HIV therapeutic molecules to render cells resistant to infection or interfere with viral replication. nih.gov While current approaches might focus on other molecules, future research could potentially explore the delivery or expression of elements that enhance this compound's activity or cellular uptake using gene editing techniques. Preclinical models, including humanized mice, are crucial for evaluating the efficacy and duration of such gene therapy approaches and assessing potential toxicities or the emergence of escape mutants. nih.gov
Immunomodulatory strategies are also being investigated in preclinical gene therapy studies to address challenges like immunogenicity and host reactions to therapeutic transgenes or vectors. altasciences.com Immunomodulatory drugs (IMDs) are used to minimize immune responses, prevent transgene immunogenicity, modulate inflammation, and improve tolerance to gene editing techniques. altasciences.com In the context of this compound, immunomodulation could be relevant if novel delivery methods or repurposed applications trigger unwanted immune responses. While the search results did not detail specific preclinical models integrating this compound with gene editing or immunomodulation, the existing research landscape in gene therapy and immunomodulation in preclinical models suggests potential avenues for future investigation involving this compound. For example, if a gene therapy approach aimed to enhance a cellular pathway that potentiates this compound's effect, immunomodulatory strategies might be needed to ensure the success and safety of the gene delivery.
Q & A
Q. What criteria ensure reproducibility in this compound-related computational chemistry studies?
Q. How should researchers document this compound synthesis protocols to meet peer-review standards?
- Answer : Include detailed characterization data (¹H/¹³C NMR, HRMS) for novel derivatives. For known compounds, cite literature confirming identity and purity (≥95% by HPLC). Deposit spectral data in public repositories (e.g., ChemSpider) .
Ethical and Practical Considerations
Q. What ethical frameworks apply to this compound trials involving vulnerable populations (e.g., pregnant women)?
- Answer : Adhere to Declaration of Helsinki guidelines, ensuring informed consent and independent ethics committee approval. Monitor fetal outcomes (e.g., HIV transmission rates) and adjust dosing based on therapeutic drug monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
